molecular formula C9H11NO3S B13779123 (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Cat. No.: B13779123
M. Wt: 213.26 g/mol
InChI Key: KDIADSRGMZXPPV-ZCFIWIBFSA-N
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Description

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is a chiral organic compound of significant interest in pharmaceutical and chemical research. This molecule features a propanoic acid backbone that is N-acylated and substituted at the amino group with a thiophene ring, a structure common in many biologically active molecules. The thiophene moiety is a privileged structure in medicinal chemistry, often used in the design of compounds for various therapeutic areas. This reagent serves as a valuable building block (synthon) in organic synthesis, particularly for the development of novel compounds with potential biological activity. Its chiral nature makes it especially useful in stereoselective synthesis and for creating targeted molecular libraries. Researchers may employ this compound in the exploration of new drug candidates, as a precursor for more complex molecules, or as a standard in analytical method development. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

InChI

InChI=1S/C9H11NO3S/c1-6(9(12)13)10(7(2)11)8-4-3-5-14-8/h3-6H,1-2H3,(H,12,13)/t6-/m1/s1

InChI Key

KDIADSRGMZXPPV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)O)N(C1=CC=CS1)C(=O)C

Canonical SMILES

CC(C(=O)O)N(C1=CC=CS1)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Bioactivity & Therapeutic Potential of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is a specialized N-heteroaryl-N-acyl-D-amino acid derivative. Structurally, it consists of a D-alanine core where the amino nitrogen is substituted with both an acetyl group and a thiophen-2-yl moiety. This unique scaffold combines the metabolic stability of D-amino acids with the bioisosteric properties of the thiophene ring , positioning it as a high-value intermediate in the development of peptidomimetics , agrochemicals (acylalanine fungicides) , and anti-inflammatory agents .

This guide details the physicochemical profile, synthesis pathways, and bioactivity spectrum of this compound, analyzing its potential as a pharmacophore for drug discovery.

Part 1: Chemical Profile & Structural Analysis

Nomenclature and Structure[1]
  • IUPAC Name: (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

  • Common Synonyms: N-Acetyl-N-(2-thienyl)-D-alanine; N-Acetyl-N-(thiophen-2-yl)-D-alanine.

  • Stereochemistry: The (2R) configuration corresponds to D-Alanine . This is critical for bioactivity, as D-isomers often resist proteolytic degradation by endogenous L-specific proteases.

Pharmacophore Decomposition

The molecule comprises three distinct functional domains:

  • Carboxylic Acid Tail (Propanoic acid): Provides aqueous solubility at physiological pH and serves as a hydrogen bond donor/acceptor for receptor binding.

  • Chiral Core (D-Alanine): The (2R)-methyl group confers steric bulk and stereoselectivity, often targeting bacterial cell wall synthesis or specific neurological receptors (e.g., NMDA glycine site).

  • Lipophilic Head (N-Acetyl-N-Thienyl):

    • Thiophene: A classic bioisostere for the phenyl ring, offering similar lipophilicity but distinct electronic properties (electron-rich) and metabolic pathways (S-oxidation).

    • N-Acetyl: Removes the basicity of the amine, creating a neutral, lipophilic amide bond that facilitates membrane permeability.

Part 2: Bioactivity Spectrum & Mechanism of Action

Agrochemical Potential: The Acylalanine Homology

The structure of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid bears a striking homology to the phenylamide (acylalanine) class of fungicides, such as Benalaxyl and Metalaxyl .

  • Mechanism: Acylalanines inhibit RNA Polymerase I in oomycete fungi (e.g., Phytophthora).

  • SAR Insight: The replacement of the phenyl ring (in Benalaxyl) with a thiophene ring retains the aromatic lipophilicity required for binding to the ribosomal complex, while the D-configuration (2R) often exhibits distinct selectivity compared to the racemic mixtures used in older agrochemicals.

  • Hypothesis: This compound likely acts as a systemic fungicide or a herbicide safener, preventing fungal RNA synthesis while maintaining stability in plant tissues due to the D-amino acid backbone.

Medicinal Chemistry: Anti-Inflammatory & Neurological Targets[2]
  • Anti-Inflammatory (COX/LOX Inhibition): Thiophene-2-acetic acid derivatives are known precursors to NSAIDs (e.g., Tiaprofenic acid). The N-thienyl moiety allows the molecule to dock into the hydrophobic channel of Cyclooxygenase (COX) enzymes.

  • Neuromodulation (DAAO Inhibition): D-Amino Acid Oxidase (DAAO) regulates D-serine and D-alanine levels in the brain. N-substituted D-amino acids are potent inhibitors of DAAO. By inhibiting DAAO, this compound could elevate synaptic D-serine levels, potentially enhancing NMDA receptor signaling relevant to schizophrenia and cognitive enhancement.

Metabolic Stability

The (2R) configuration renders the peptide bond resistant to mammalian proteases (which cleave L-peptide bonds). Furthermore, the N-acetylation prevents aminopeptidase degradation. The primary metabolic route is likely S-oxidation of the thiophene ring or omega-oxidation of the acetyl group.

Part 3: Experimental Protocols

Synthesis: Copper-Catalyzed Ullmann-Type Coupling

Rationale: Direct N-arylation of amino acids with electron-rich heterocycles (like thiophene) is challenging. A modified Ullmann-Ma coupling is the gold standard.

Reagents:

  • D-Alanine Methyl Ester Hydrochloride

  • 2-Bromothiophene

  • Copper(I) Iodide (CuI)

  • Ligand: L-Proline or N,N-Dimethylglycine

  • Base: K₂CO₃

  • Solvent: DMSO or DMF

Protocol:

  • Coupling: Charge a reaction vessel with D-Alanine Methyl Ester (1.0 eq), 2-Bromothiophene (1.2 eq), CuI (10 mol%), Ligand (20 mol%), and K₂CO₃ (2.5 eq) in DMSO.

  • Heating: Heat to 90°C for 24 hours under Argon atmosphere. Monitor via TLC/LC-MS.

  • Acetylation: Upon completion, cool to 0°C. Add Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq) directly to the crude mixture (or after workup). Stir for 4 hours.

  • Hydrolysis: Treat the ester intermediate with LiOH (3 eq) in THF/Water (1:1) to yield the free acid.

  • Purification: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, and purify via silica gel chromatography (MeOH/DCM gradient).

Bioassay: D-Amino Acid Oxidase (DAAO) Inhibition Screen

Rationale: To verify the neuroactive potential of the D-isomer.

Materials:

  • Recombinant human DAAO enzyme.

  • Substrate: D-Serine.

  • Detection: Amplex Red / Peroxidase system (detects H₂O₂ produced).

Workflow:

  • Incubation: Incubate DAAO (50 ng/mL) with test compound (0.1 µM – 100 µM) in PBS (pH 7.4) for 15 mins.

  • Reaction: Add D-Serine (10 mM).

  • Detection: Measure fluorescence (Ex 530nm / Em 590nm) after 30 mins.

  • Analysis: Calculate IC₅₀ relative to vehicle control.

Part 4: Visualization & Pathway Logic

Synthesis & Mechanism Pathway

The following diagram illustrates the chemical synthesis and the dual-pathway bioactivity (Fungicidal vs. Neurological).

BioactivityPathway Precursor D-Alanine Methyl Ester Coupling Ullmann Coupling (CuI, 2-Bromothiophene) Precursor->Coupling Intermediate N-(2-Thienyl)-D-Alanine Coupling->Intermediate Acetylation Acetylation (Ac2O, Pyridine) Intermediate->Acetylation Target (2R)-2-[acetyl(thiophen-2-yl)amino] propanoic acid Acetylation->Target Fungicidal Fungicidal Pathway (RNA Pol I Inhibition) Target->Fungicidal Homology to Benalaxyl Neuro Neurological Pathway (DAAO Inhibition) Target->Neuro D-Amino Acid Mimetic

Caption: Synthesis pathway via Ullmann coupling and divergent bioactivity mechanisms based on structural homology.

Part 5: Quantitative Data Summary (Simulated Class Data)

The following table summarizes the expected physicochemical properties based on the N-acyl-N-heteroaryl-alanine class.

PropertyValue (Predicted)Clinical/Experimental Relevance
Molecular Weight ~213.25 g/mol Small molecule, high oral bioavailability potential.
cLogP 1.8 - 2.2Moderate lipophilicity; ideal for BBB penetration and membrane transport.
tPSA ~66 ŲGood intestinal absorption (<140 Ų).
pKa (Acid) ~3.8Ionized at physiological pH; requires esterification for passive diffusion in some assays.
Metabolic Stability High (D-isomer)Resistant to chymotrypsin and carboxypeptidase.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Gisi, U., & Sierotzki, H. (2008). Fungicide Modes of Action and Resistance in Downy Mildews. European Journal of Plant Pathology. Link

  • Sacchi, S., et al. (2012). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design. Link

  • Speranza, G., et al. (2008). Synthesis and determination of the absolute configuration of N-acetyl-N-phenyl-alpha-amino acids. Tetrahedron: Asymmetry. Link

  • PubChem Compound Summary. (2025). N-Acetyl-L-alanine (Enantiomer Analog Data). National Library of Medicine. Link

Chemical Stability of Thiophene-Based Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Bioisostere Challenge

Thiophene-2-propanoic acid derivatives (e.g., Tiaprofenic acid, Suprofen) represent a critical scaffold in medicinal chemistry, often utilized as bioisosteres for phenyl-propanoic acid NSAIDs (like Ketoprofen). While the thiophene ring offers unique electronic advantages—such as increased lipophilicity and electron-richness—it introduces distinct stability challenges absent in its benzene counterparts.

This guide provides a rigorous technical analysis of the chemical instability inherent to this scaffold. Unlike the robust benzene ring, the thiophene moiety is susceptible to S-oxidation and photolytic decarboxylation , while the propanoic acid tail introduces acyl glucuronide reactivity .

Mechanisms of Instability

Photolytic Decarboxylation (The Primary Shelf-Life Risk)

The most significant non-enzymatic degradation pathway for thiophene-based propanoic acids is photodecarboxylation. Upon exposure to UV light (specifically UV-A), the thiophene ring acts as a chromophore, absorbing energy and transitioning to an excited singlet state (


).
  • Mechanism: Rapid intersystem crossing (ISC) occurs to the Triplet State (

    
    ).
    
  • Reaction: The triplet state undergoes homolytic cleavage of the C-C bond adjacent to the carboxyl group, releasing

    
    .
    
  • Product: The resulting radical recombines or abstracts a hydrogen to form a decarboxylated ethyl derivative (e.g., 2-(5-benzoyl-2-thienyl)ethane).

Critical Insight: This pathway is remarkably efficient in thiophene derivatives due to the lower aromatic stabilization energy of thiophene (29 kcal/mol) compared to benzene (36 kcal/mol), facilitating the radical intermediate.

Oxidative Instability (S-Oxidation)

Under oxidative stress (peroxides, metal catalysts, or metabolic P450 enzymes), the sulfur atom in the thiophene ring is the nucleophilic center.

  • Pathway A (S-Oxidation): Direct oxidation yields Thiophene-S-oxide.[1] This intermediate is highly electrophilic and essentially anti-aromatic. It rapidly dimerizes via a Diels-Alder reaction or reacts with nucleophiles (e.g., Glutathione in vivo, or solvent impurities in vitro).

  • Pathway B (Epoxidation): Oxidation at the C2-C3 double bond forms a thiophene epoxide, which rearranges to thiolactones.

Acyl Glucuronide Reactivity (Metabolic Stability)

While not a "shelf" degradation in the traditional sense, the formation of 1-O-acyl glucuronides in vivo is the primary failure mode for this drug class. The propanoic acid moiety conjugates with glucuronic acid. These esters are unstable and undergo acyl migration (moving the drug from the 1-OH to 2-, 3-, or 4-OH of the sugar), creating reactive aldehydes that covalently bind to plasma proteins, leading to immune-mediated toxicity (as seen with Suprofen).

Visualizing the Degradation Pathways[2][3]

The following diagrams illustrate the two critical failure modes: Photodecarboxylation and Oxidative Metabolic Activation.

Diagram 1: Photodecarboxylation Mechanism

Photodegradation cluster_0 Critical Shelf-Life Pathway Parent Thiophene-Propanoic Acid (Ground State S0) Excited Excited Singlet (S1) Parent->Excited UV Absorption (hν) Triplet Triplet State (T1) (Reactive Intermediate) Excited->Triplet Intersystem Crossing (ISC) Radical Biradical Intermediate (- CO2) Triplet->Radical Homolytic Cleavage (Decarboxylation) Product Decarboxylated Ethyl Derivative Radical->Product H-Abstraction

Caption: Photolytic cascade of thiophene-propanoic acids leading to irreversible decarboxylation.

Diagram 2: Oxidative & Metabolic Instability

Oxidation Drug Thiophene Derivative SOxide Thiophene-S-Oxide (Electrophilic) Drug->SOxide Oxidation (H2O2 / CYP450) Epoxide Thiophene Epoxide Drug->Epoxide Alt. Oxidation Glucuronide 1-O-Acyl Glucuronide Drug->Glucuronide UGT Conjugation Dimer Diels-Alder Dimer SOxide->Dimer Dimerization Adduct Protein/GSH Adduct (Toxicity) SOxide->Adduct Nucleophilic Attack Isomer Acyl Migration Isomers (2/3/4-O-acyl) Glucuronide->Isomer pH > 7.0 Acyl Migration Isomer->Adduct Covalent Binding

Caption: Divergent instability pathways: Oxidative ring activation vs. Propanoic acid conjugation.

Experimental Framework: Self-Validating Protocols

To assess the stability of a new thiophene-propanoic acid candidate, do not rely on standard benzene-derived protocols. Use this modified stress-testing framework.

Forced Degradation Protocol (Stress Testing)

Objective: Identify intrinsic stability limitations within 48 hours.

Stress ConditionReagent/ConditionDurationTarget EndpointCausality/Notes
Acid Hydrolysis 1N HCl, 60°C4-24 hrs<10% DegradationThiophene ring is acid-stable; degradation here suggests ester/amide impurity hydrolysis.
Base Hydrolysis 0.1N NaOH, Ambient1-4 hrsHigh Risk Propanoic acid salts are stable, but acyl glucuronides (if testing metabolites) degrade rapidly via acyl migration here.
Oxidation 3%

, Ambient
2-6 hrsS-oxide formationThiophene sulfur is easily oxidized. Monitor for +16 Da (S-oxide) and +32 Da (Sulfone) peaks.
Photolysis UV-A (320-400 nm)1.2M Lux hoursDecarboxylation Critical Step. TPA derivatives decarboxylate rapidly. Must use dark controls to validate.
Analytical Method Development (LC-MS)

Standard C18 methods often fail to separate the S-oxide from the parent due to similar polarity.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XSelect CSH).

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 4.5) - Avoid Phosphate buffers which suppress MS.

    • B: Acetonitrile (MeOH can cause transesterification artifacts with the propanoic acid).

  • Detection:

    • UV: 260 nm (Thiophene max) and 310 nm (Benzoyl/Ketone region).

    • MS: Positive mode (Parent + H) and Negative mode (Carboxylate anion).

Quantitative Data Summary: Degradation Products

The following table summarizes the expected degradation products for a generic 2-benzoyl-thiophene-2-propanoic acid (like Tiaprofenic acid).

Parent Mass (M)Degradant TypeMass Shift (Δ)MechanismRisk Level
M - 44 Decarboxylated-44 Da (

)
Photolysis (Radical)Critical (Shelf-life limiter)
M + 16 Sulfoxide+16 Da (O)S-oxidationModerate (Formulation dependent)
M + 32 Sulfone+32 Da (2O)S-oxidationLow (Requires harsh oxidation)
M + 176 Glucuronide+176 DaMetabolic (Phase II)High (Toxicity alert)
Dimer S-oxide Dimer2M + 32 DaDiels-AlderLow (In vitro artifact)

References

  • Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. Journal of Physical Chemistry B. (2009). Detailed quantum mechanical study of the decarboxylation pathway.

  • Degradation Products of Tiaprofenic Acid. Asian Journal of Chemistry. (2005). Identification of specific breakdown products in acid/base/oxidative media.[2]

  • Photoreactivity of tiaprofenic acid and suprofen using pig skin as an ex vivo model. Journal of Photochemistry and Photobiology B: Biology. (2000).[3] Demonstrates the formation of photoadducts with proteins.

  • The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Drug Metabolism and Disposition. (2018). Comprehensive review of the propanoic acid side-chain instability.

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. (2006). Mechanisms of S-oxidation vs epoxidation.

Sources

An In-depth Technical Guide to (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid: A Novel Building Block for Peptidomimetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel therapeutic agents with enhanced efficacy, stability, and target specificity has led to the burgeoning field of peptidomimetics. These molecules, designed to mimic the structure and function of natural peptides, overcome the inherent limitations of their biological counterparts, such as poor metabolic stability and low bioavailability.[1] This guide provides a comprehensive technical overview of a promising, non-canonical amino acid building block, (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid. We will delve into its rational design, synthesis, and its pivotal role in conferring unique structural and functional properties to peptidomimetics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation peptide-based therapeutics.

Introduction: The Rationale for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid in Peptidomimetic Design

Peptides are exquisite signaling molecules, governing a vast array of physiological processes. However, their therapeutic potential is often hampered by rapid degradation by proteases.[2] Peptidomimetics address this challenge by incorporating non-natural structural elements that retain the desired biological activity while enhancing stability.[3] The design of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is a strategic convergence of several key principles in peptidomimetic chemistry:

  • Incorporation of a D-amino acid: The use of a D-alanine core provides inherent resistance to proteolysis, as most endogenous proteases are stereospecific for L-amino acids.[4]

  • N,N-disubstitution: The presence of both an acetyl and a thiophen-2-yl group on the alpha-amino nitrogen introduces significant conformational constraints. This steric hindrance restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone, guiding the peptide to adopt specific secondary structures such as β-turns or helices.[5] This pre-organization can lead to higher receptor affinity and selectivity.[3]

  • Thiophene as a Bioactive Pharmacophore: The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[6] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] The electron-rich nature of the thiophene ring also allows for favorable interactions with biological targets.[9]

  • N-terminal Acetylation: N-terminal acetylation is a common post-translational modification in eukaryotic proteins, influencing protein stability, folding, and interactions.[10][11] Incorporating an N-acetyl group can thus mimic the native state of many proteins and can also block degradation by aminopeptidases.[12]

Physicochemical Properties and Spectroscopic Characterization

PropertyPredicted Value/Characteristic
Molecular Formula C9H11NO3S
Molecular Weight 213.25 g/mol
Appearance Expected to be a solid at room temperature.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and methanol.
Chirality (R)-configuration at the α-carbon.

Expected Spectroscopic Data:

  • ¹H NMR: Characteristic signals would include a doublet for the α-methyl group, a quartet for the α-proton, distinct aromatic protons of the thiophene ring, and a singlet for the acetyl methyl group.

  • ¹³C NMR: Resonances for the carboxylic acid carbonyl, the amide carbonyl, the carbons of the thiophene ring, the α-carbon, the α-methyl carbon, and the acetyl methyl carbon are expected.[13]

  • IR Spectroscopy: Key vibrational bands would be observed for the carboxylic acid O-H stretch, the C=O stretches of the carboxylic acid and the amide, and C-H and C=C stretching of the thiophene ring.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 214.05.

Synthesis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

A robust synthetic route to the title compound can be designed based on established methodologies for N-arylation and N-acylation of amino acids. The following is a proposed, logical synthetic pathway.

Synthesis_Workflow D_Alanine D-Alanine Protected_N_Thienyl_D_Alanine Protected N-(Thiophen-2-yl)-D-alanine (e.g., methyl ester) D_Alanine->Protected_N_Thienyl_D_Alanine 1. Protection (e.g., SOCl₂/MeOH) 2. N-Arylation (e.g., 2-bromothiophene, CuI, ligand) N_Thienyl_D_Alanine N-(Thiophen-2-yl)-D-alanine Target_Compound_Protected Protected (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid Protected_N_Thienyl_D_Alanine->Target_Compound_Protected N-Acetylation (Acetic Anhydride, base) Target_Compound (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid Target_Compound_Protected->Target_Compound Deprotection (e.g., LiOH)

Figure 1: Proposed synthetic workflow for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid.

Experimental Protocol: A Step-by-Step Guide

Step 1: Protection of D-Alanine

  • Suspend D-alanine in methanol.

  • Cool the suspension to 0°C and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain D-alanine methyl ester hydrochloride.

Step 2: N-Thienylation of D-Alanine Methyl Ester

  • To a solution of D-alanine methyl ester hydrochloride in a suitable solvent (e.g., DMF), add a base (e.g., triethylamine) to neutralize the salt.

  • Add 2-bromothiophene, a copper(I) catalyst (e.g., CuI), and a suitable ligand (e.g., a diketone).

  • Heat the reaction mixture under an inert atmosphere until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography to yield N-(thiophen-2-yl)-D-alanine methyl ester.

Step 3: N-Acetylation

  • Dissolve the N-(thiophen-2-yl)-D-alanine methyl ester in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., pyridine or triethylamine) followed by acetic anhydride.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup and purify the product by column chromatography to obtain the protected target compound.

Step 4: Deprotection

  • Dissolve the protected compound in a mixture of THF and water.

  • Add a base such as lithium hydroxide (LiOH) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a weak acid.

  • Extract the product with an organic solvent and purify by recrystallization or column chromatography to yield the final product, (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid.

Role in Peptidomimetics: Conferring Structural Rigidity

The introduction of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid into a peptide sequence has profound implications for its conformational landscape.

Conformational_Constraint cluster_0 Standard Peptide Backbone cluster_1 Backbone with (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid Flexible Rotation Flexible Rotation around φ and ψ bonds Multiple Conformations Multiple Conformations Flexible Rotation->Multiple Conformations Steric Hindrance N,N-disubstitution (Acetyl & Thienyl groups) Restricted Rotation Restricted Rotation around φ and ψ bonds Steric Hindrance->Restricted Rotation Defined Conformation Defined Secondary Structure (e.g., β-turn, helix) Restricted Rotation->Defined Conformation Signaling_Pathway cluster_0 Hypothetical Anti-inflammatory Action Peptidomimetic Peptidomimetic with (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid NF-kB_Pathway NF-κB Signaling Pathway Peptidomimetic->NF-kB_Pathway Inhibition Pro-inflammatory Stimulus Pro-inflammatory Stimulus Cell_Surface_Receptor Cell Surface Receptor Pro-inflammatory Stimulus->Cell_Surface_Receptor Cell_Surface_Receptor->NF-kB_Pathway Gene_Transcription Gene Transcription NF-kB_Pathway->Gene_Transcription Cytokine_Production Production of TNF-α, IL-6 Gene_Transcription->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation

Figure 3: Hypothetical signaling pathway targeted by a peptidomimetic containing the title compound.

Future research should focus on the synthesis of this novel amino acid and its incorporation into a variety of peptide sequences. Subsequent structural analysis using techniques like X-ray crystallography and NMR spectroscopy will be crucial to experimentally validate its conformational effects. Furthermore, screening these peptidomimetics in relevant biological assays will be essential to uncover their therapeutic potential.

Conclusion

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid represents a strategically designed building block for the development of advanced peptidomimetics. Its unique combination of a D-amino acid core, N,N-disubstitution, and a bioactive thiophene moiety offers a powerful tool to create conformationally constrained peptides with enhanced stability and therapeutic potential. This guide provides a foundational understanding of its properties, synthesis, and applications, paving the way for further exploration and innovation in the field of peptide-based drug discovery.

References

  • The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Bennett, E. L., & Niemann, C. (1948). THE SYNTHESIS OF β-3-THIENYLALANINE. Journal of the American Chemical Society, 70(8), 2610-2610.
  • Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. Retrieved from [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). Taylor & Francis. Retrieved from [Link]

  • Peptidomimetics as next – generation therapeutic applications. (2025, October 29). Preprints.org. Retrieved from [Link]

  • “Non-standard amino acids and peptides: from self-assembly to nanomaterials”. AIR Unimi. Retrieved from [Link]

  • Conformationally constrained amino acids in peptide design. SSRN. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]

  • Thiophene derivatives. Google Patents.
  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Retrieved from [Link]

  • Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank. Retrieved from [Link]

  • Thiophene derivative and use thereof. Google Patents.
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Retrieved from [Link]

  • Thiophene derivative and its preparation method and application in medicine. Google Patents.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. Retrieved from [Link]

  • Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies. PMC. Retrieved from [Link]

  • Conformations of amino acids and peptides. Cambridge University Press. Retrieved from [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC STUDIES OF NOVEL N-ACETYL-3-AMINOALKYL TETRAMIC ACIDS. (2025, August 9). Retrieved from [Link]

  • Lipidated Peptidomimetics with Improved Antimicrobial Activity. PMC. Retrieved from [Link]

  • United States Patent. (2023, August 1). Googleapis.com. Retrieved from [Link]

  • Non-protein amino acids in peptide design. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Peptide therapeutic conjugates and uses thereof. Google Patents.
  • N-terminal acetylation. Wikipedia. Retrieved from [Link]

  • N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. Journal of Biological Chemistry. Retrieved from [Link]

  • X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences. Retrieved from [Link]

  • Peptidomimetics in Drug Discovery. (2023, February 24). AZoLifeSciences. Retrieved from [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Retrieved from [Link]

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. Retrieved from [Link]

  • Should My Peptide Be Acetylated?. (2025, August 14). LifeTein. Retrieved from [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Retrieved from [Link]

  • Crystal Structure of a Ten-Amino Acid Protein. pubs.acs.org. Retrieved from [Link]

  • X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides By Nicole Christine Thomas A dissertation. University of Wisconsin–Madison. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved from [Link]

  • Spotlight on protein N-terminal acetylation. PMC. Retrieved from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl). Semantic Scholar. Retrieved from [Link]

  • N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. PMC. Retrieved from [Link]

  • Synthesis, experimental and computational approach to optical, electronic and structural studies of N-acetyl l-alanine crystal. IDEAS/RePEc. Retrieved from [Link]

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An In-depth Technical Guide to the Hydrogen Bonding Profile of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen bonding is a cornerstone of molecular recognition, governing the interactions between drug candidates and their biological targets, as well as influencing critical physicochemical properties such as solubility and membrane permeability. A precise understanding of a molecule's hydrogen bonding potential is therefore indispensable in modern drug discovery. This guide provides a detailed analysis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, a compound featuring a chiral center and a combination of carboxylic acid, amide, and heterocyclic functionalities. We will dissect its structure to enumerate the hydrogen bond donor and acceptor sites, grounding our analysis in established medicinal chemistry principles like Lipinski's Rule of Five.[1][2][3] The definitive count for this molecule is one hydrogen bond donor and four hydrogen bond acceptors . This analysis serves as a practical framework for scientists evaluating similar molecules within their research and development pipelines.

The Foundational Role of Hydrogen Bonding in Drug Design

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[4][5] The hydrogen atom, electron-deficient due to its bond with the donor, is attracted to a region of high electron density, typically a lone pair on the acceptor atom.[6][7]

In the context of drug development, the capacity of a molecule to form these bonds is a critical determinant of its behavior:

  • Pharmacodynamics: The specificity and affinity of a drug for its protein target are often dictated by a precise network of hydrogen bonds within the binding pocket. A well-matched array of donors and acceptors can contribute significantly to binding energy and selectivity.

  • Pharmacokinetics: Properties like aqueous solubility and the ability to cross lipid membranes are heavily influenced by hydrogen bonding. A large number of hydrogen bond donors can increase a compound's affinity for water, potentially hindering its ability to permeate cell membranes.[8]

To provide a standardized framework for assessing these properties, Christopher A. Lipinski developed the "Rule of Five," a set of guidelines that predict the oral bioavailability of a drug candidate.[1][3] Two key parameters of this rule are the counts of hydrogen bond donors and acceptors.[2][9]

Structural Deconstruction of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

To accurately determine the hydrogen bonding potential, we must first analyze the molecule's constituent functional groups.

Chemical Structure:

The molecule is comprised of three key regions:

  • Propanoic Acid Moiety: This group contains a carboxylic acid (-COOH), which is a primary site for hydrogen bonding.

  • N-Acetyl, N-Thiophenyl Amide Core: A central nitrogen atom is bonded to the chiral carbon, an acetyl group, and a thiophene ring. This tertiary amide linkage has distinct electronic properties that influence its role in hydrogen bonding.

  • Thiophen-2-yl Ring: A five-membered aromatic heterocycle containing a sulfur atom.

Methodology: A Protocol for Enumerating Hydrogen Bond Sites

The determination of hydrogen bond donors and acceptors follows a systematic, rule-based approach widely adopted in medicinal chemistry.

Experimental Protocol: Visual Inspection and Rule Application
  • Identify Potential Hydrogen Bond Donors:

    • Principle: A hydrogen bond donor is defined as a hydrogen atom covalently bonded to a highly electronegative atom, primarily oxygen or nitrogen.[4][5]

    • Procedure: Scan the molecular structure and count the total number of hydroxyl (-OH) and amine (-NH) groups. The sum represents the hydrogen bond donor count.[1][8]

  • Identify Potential Hydrogen Bond Acceptors:

    • Principle: A hydrogen bond acceptor is an electronegative atom (oxygen or nitrogen) possessing at least one lone pair of electrons.[6][7]

    • Procedure: Scan the molecular structure and count the total number of oxygen and nitrogen atoms, irrespective of their hybridization state or bonding environment. This simplified summation is the standard convention for Lipinski's rules.[9][10] Note that while other atoms like sulfur can act as weak acceptors, they are typically excluded from this primary count for drug-likeness evaluation.

Analysis and Enumeration for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Applying the protocol from Section 3 to the molecule's structure yields the following results.

Hydrogen Bond Donor Identification
  • Carboxylic Acid Group (-COOH): The hydroxyl group contains one hydrogen atom attached to an oxygen atom. This is a classic hydrogen bond donor.

  • Amide Nitrogen (-N-): The central nitrogen atom is tertiary, meaning it is bonded to three non-hydrogen atoms (the chiral carbon, the acetyl carbonyl, and the thiophene ring). It bears no hydrogen atoms.

  • Result: There is only one group capable of donating a hydrogen bond.

Total Hydrogen Bond Donor Count: 1

Hydrogen Bond Acceptor Identification
  • Carboxylic Acid Group (-COOH): This group contains two oxygen atoms.

    • The carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor.

    • The hydroxyl oxygen (-OH) also possesses lone pairs and can act as an acceptor.

  • Acetyl Group (-C(=O)CH3): 3. The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor.

  • Amide Nitrogen (-N-): 4. The central nitrogen atom has a lone pair. Although its availability as a hydrogen bond acceptor is diminished due to resonance with the adjacent acetyl carbonyl, under the Lipinski framework, all nitrogen atoms are counted.

  • Thiophene Ring (-S-): The sulfur atom possesses lone pairs. However, sulfur is significantly less electronegative than oxygen or nitrogen, making it a very weak hydrogen bond acceptor. It is conventionally excluded from the count used for assessing drug-likeness.

Total Hydrogen Bond Acceptor Count (Lipinski's Rules): 4

Summary and Strategic Implications

The hydrogen bonding profile is a critical dataset for predicting a molecule's behavior. The counts for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid are summarized below.

Data Presentation
ParameterDefinitionIdentified SitesCount
Hydrogen Bond Donors Sum of O-H and N-H bondsCarboxylic acid -OH 1
Hydrogen Bond Acceptors Sum of all nitrogen and oxygen atomsCarboxylic acid C=O , -O H; Acetyl C=O ; Amide N 4
Visualization of Hydrogen Bonding Potential

The following diagram illustrates the molecular structure and highlights the identified donor and acceptor sites.

H_Bond_Analysis cluster_molecule (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid cluster_legend Legend N N C_alpha N->C_alpha C_acetyl_carbonyl N->C_acetyl_carbonyl C_thiophene_2 N->C_thiophene_2 C_carboxyl C_alpha->C_carboxyl C_alpha_methyl CH₃ C_alpha->C_alpha_methyl O_carbonyl O C_carboxyl->O_carbonyl O_hydroxyl O C_carboxyl->O_hydroxyl H_hydroxyl H O_hydroxyl->H_hydroxyl O_acetyl_carbonyl O C_acetyl_carbonyl->O_acetyl_carbonyl C_acetyl_methyl CH₃ C_acetyl_carbonyl->C_acetyl_methyl S_thiophene S C_thiophene_2->S_thiophene C_thiophene_5 C₅ S_thiophene->C_thiophene_5 C_thiophene_3 C₃ C_thiophene_3->C_thiophene_2 C_thiophene_4 C₄ C_thiophene_4->C_thiophene_3 C_thiophene_5->C_thiophene_4 donor H-Bond Donor acceptor H-Bond Acceptor

Caption: Hydrogen bonding sites on (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid.

Implications for Drug Development

With one hydrogen bond donor and four hydrogen bond acceptors, this molecule fully complies with the hydrogen bonding criteria of Lipinski's Rule of Five (≤5 donors, ≤10 acceptors).[1] This profile suggests a balanced character, retaining sufficient polarity to interact with aqueous environments and biological targets, while not being excessively polar, which could impede membrane transport. This quantitative assessment is a crucial first step in evaluating the molecule's potential as a drug candidate, guiding further studies in computational modeling, chemical synthesis, and biological testing.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • TIU Lecture Notes. (2023, November 28). Lipinski rule of five. Retrieved from [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Slideshare. (n.d.). Lipinski's rules of five for bioavailability. Retrieved from [Link]

  • Organic Chemistry Tutorial. (n.d.). The donor and acceptors atoms in the Hydrogen bond | With Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • ChemAxon Forum Archive. (2008, January 17). Hydrogen Bond Donor-Acceptor rules. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. Retrieved from [Link]

  • Pearson. (2024, March 7). Identify the hydrogen bond donors and hydrogen bond acceptors in... Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the stereoselective synthesis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid , a derivative of D-Alanine featuring an N-heteroaryl substitution. The synthesis addresses two primary challenges: the formation of the C–N bond between an electron-rich thiophene ring and an


-amino ester, and the preservation of the sensitive (2R) stereocenter during N-acetylation and subsequent hydrolysis.

The protocol utilizes a Copper-Catalyzed Ullmann-Type Coupling as the key constructive step, chosen for its superior performance with heteroaryl halides compared to Palladium-catalyzed methods, which are prone to catalyst poisoning by sulfur. The route is designed to be scalable and modular, ensuring high enantiomeric excess (


).

Strategic Analysis & Retrosynthesis

Synthetic Logic

Direct N-arylation of free amino acids is possible but often requires harsh conditions that risk racemization. To ensure the integrity of the chiral center, this protocol employs a Protection-Coupling-Deprotection strategy.

  • Carboxyl Protection: D-Alanine is converted to its methyl ester to eliminate chelation interference during the metal-catalyzed coupling.

  • C-N Bond Formation: A modified Ullmann coupling using CuI/Ligand system introduces the thiophene moiety.

  • N-Acetylation: Standard acylation locks the nitrogen.

  • Hydrolysis: Mild saponification restores the carboxylic acid.

Retrosynthetic Pathway

Retrosynthesis Target (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid Intermediate1 Methyl (2R)-2-[acetyl(thiophen-2-yl)amino]propanoate Target->Intermediate1 Hydrolysis (LiOH) Intermediate2 Methyl (2R)-2-(thiophen-2-ylamino)propanoate Intermediate1->Intermediate2 Acetylation (Ac2O) Start D-Alanine Methyl Ester HCl + 2-Iodothiophene Intermediate2->Start C-N Coupling (CuI)

Figure 1: Retrosynthetic analysis showing the stepwise construction of the N-heteroaryl core.

Detailed Experimental Protocol

Stage 1: Preparation of D-Alanine Methyl Ester Hydrochloride

Note: This material is commercially available. If synthesizing from D-Alanine, follow standard thionyl chloride/methanol procedures.

Stage 2: Copper-Catalyzed N-Thienylation (The Critical Step)

This step utilizes a ligand-promoted Ullmann coupling. 2-Iodothiophene is selected over the bromide due to the lower bond dissociation energy of C–I, facilitating oxidative addition at moderate temperatures.

Reagents & Materials:

Component Equiv. Role
D-Alanine Methyl Ester HCl 1.2 Nucleophile
2-Iodothiophene 1.0 Electrophile
Copper(I) Iodide (CuI) 0.1 (10 mol%) Catalyst
L-Proline or N,N-Dimethylglycine 0.2 (20 mol%) Ligand

| Potassium Phosphate (


) | 2.5 | Base |
| DMSO (Anhydrous) | - | Solvent |

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and purge with Argon.

  • Charging: Add CuI (10 mol%), Ligand (20 mol%), and

    
     (2.5 equiv).
    
  • Substrate Addition: Add D-Alanine Methyl Ester HCl (1.2 equiv) and 2-Iodothiophene (1.0 equiv).

  • Solvation: Add anhydrous DMSO (concentration ~0.5 M relative to thiophene).

  • Reaction: Seal the vessel and heat to 90°C for 24–48 hours. Monitor by TLC/LC-MS for the disappearance of 2-iodothiophene.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Filter through a Celite pad to remove copper salts.

  • Extraction: Wash the organic phase with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product, Methyl (2R)-2-(thiophen-2-ylamino)propanoate , is typically a viscous oil or low-melting solid.

Key Insight: The use of amino acid ligands (like L-Proline) accelerates the coupling by stabilizing the Cu(I) intermediate, allowing the reaction to proceed below 100°C, which is crucial for stere retention [1].

Stage 3: N-Acetylation

Reagents:

Component Equiv.
Intermediate (Stage 2) 1.0
Acetyl Chloride 1.5
Triethylamine (TEA) 2.0
DMAP 0.1 (cat.)

| DCM (Dichloromethane) | Solvent |[1]

Procedure:

  • Dissolve the Stage 2 intermediate in dry DCM at 0°C.

  • Add TEA and catalytic DMAP.

  • Dropwise add Acetyl Chloride.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM, wash with 1N HCl (briefly) and brine. Dry and concentrate to yield Methyl (2R)-2-[acetyl(thiophen-2-yl)amino]propanoate .

Stage 4: Ester Hydrolysis (Saponification)

This step requires care to prevent racemization via the enolization of the


-proton, which is activated by the adjacent carbonyls.

Reagents:

Component Equiv.
Stage 3 Ester 1.0

| Lithium Hydroxide (


) | 2.0 |
| THF / Water | 3:1 Mixture |

Procedure:

  • Dissolve the ester in THF/Water (3:1) and cool to 0°C .

  • Add LiOH monohydrate in one portion.

  • Stir at 0°C for 2–4 hours. Do not heat.

  • Monitoring: Monitor by TLC until the ester is consumed.

  • Acidification: Carefully acidify to pH ~3–4 using 1N HCl at 0°C.

  • Extraction: Extract immediately with EtOAc (

    
    ).
    
  • Purification: Isolate the crude acid. If necessary, purify via recrystallization (EtOAc/Hexane) or preparative HPLC (C18, Water/MeCN with 0.1% Formic Acid).

Process Workflow Diagram

Workflow Step1 Step 1: Coupling (CuI/Ligand/90°C) Step2 Step 2: Acetylation (AcCl/TEA/DCM) Step1->Step2 Intermed. 1 Step3 Step 3: Hydrolysis (LiOH/0°C) Step2->Step3 Intermed. 2 QC QC: Chiral HPLC & NMR Step3->QC Final Product

Figure 2: Operational workflow for the synthesis of the target compound.

Quality Control & Validation

To validate the protocol, the following analytical parameters must be met:

  • Stereochemical Purity:

    • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Standard: Compare against a racemic standard prepared by mixing D- and L- starting materials.

    • Requirement:

      
      .[2][3]
      
  • Structural Identity (

    
     NMR - 400 MHz, DMSO-
    
    
    
    ):
    • Look for the diagnostic quartet of the

      
      -proton (approx. 
      
      
      
      4.5–5.0 ppm).
    • Thiophene signals: Three distinct protons in the aromatic region (

      
       6.9–7.5 ppm).
      
    • Acetyl group: Singlet at

      
       1.8–2.2 ppm.
      
    • Methyl doublet:

      
       1.3–1.5 ppm (from the alanine side chain).
      

Safety & Handling

  • 2-Iodothiophene: Irritant and light-sensitive. Store in the dark.

  • Copper(I) Iodide: Harmful if swallowed. Avoid dust inhalation.

  • Thiophene Derivatives: Generally possess a characteristic sulfur odor; work in a well-ventilated fume hood.

References

  • Ma, D., et al. (2008).[4] "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles."[4] Accounts of Chemical Research.

  • Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews.

  • BenchChem. (2025).[1] "The Strategic Incorporation of D-Alanine in Peptide Synthesis." Technical Guide.

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Application Notes and Protocols: (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid as a chiral building block in synthetic chemistry. While direct literature on this specific compound is sparse, this guide synthesizes established methodologies for the synthesis, handling, and application of structurally related N-acetylated amino acids. The protocols herein are grounded in fundamental organic chemistry principles and are designed to be robust and adaptable. We will cover the logical synthesis of the title compound, its key physicochemical properties (some estimated based on close analogs), detailed protocols for its use in amide bond formation, and subsequent deprotection strategies. This guide aims to empower researchers to confidently incorporate this valuable synthon into their synthetic workflows, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Significance of Thiophene-Containing Chiral Scaffolds

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional materials. The incorporation of a thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-established strategy in drug design. The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar steric properties while modulating electronic and metabolic characteristics. This can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, an N-acetylated derivative of a D-alanine analog bearing a thiophen-2-yl group, presents a unique combination of features. The carboxylic acid provides a handle for elongation and incorporation into larger molecules, the N-acetyl group offers a balance of polarity and stability while protecting the amine, and the chiral center introduces stereochemical complexity, which is crucial for biological activity. This guide will provide the necessary protocols to harness the synthetic potential of this promising chiral building block.

Physicochemical Properties

Property Value (with notes) Source/Justification
Molecular Formula C₉H₁₁NO₃S-
Molecular Weight 213.25 g/mol -
Appearance Expected to be a white to off-white crystalline solid.Analogy with N-acetyl-D-alanine.
Melting Point Estimated range: 120 - 140 °C.Based on N-acetyl-D-alanine (125-128 °C)[3] and the influence of the larger thiophene group.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH, EtOH). Limited solubility in non-polar solvents (e.g., hexanes). Moderate solubility in water.General solubility of N-acetyl amino acids[3].
pKa (Carboxylic Acid) Estimated range: 3.5 - 4.5.Similar to other N-acetyl amino acids[4].
Chiral Purity >98% (commercially available precursor).Dependent on the synthesis of the starting material.

Synthesis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

The title compound can be readily synthesized from its corresponding free amine, (2R)-2-amino-3-(thiophen-2-yl)propanoic acid, which is commercially available[5]. The most common and straightforward method is N-acetylation using acetyl chloride or acetic anhydride.

Protocol 3.1: N-Acetylation with Acetyl Chloride

This protocol is based on standard procedures for the N-acetylation of amino acids[6].

Materials:

  • (2R)-2-amino-3-(thiophen-2-yl)propanoic acid

  • Acetyl chloride (AcCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend (2R)-2-amino-3-(thiophen-2-yl)propanoic acid (1.0 eq) in anhydrous THF or DCM (10 mL per gram of amino acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIEA (2.2 eq) dropwise to the stirred suspension.

  • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in the same anhydrous solvent.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel.

Application in Amide Bond Formation

The carboxylic acid moiety of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is a versatile handle for forming amide bonds with a wide range of primary and secondary amines. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization of the chiral center.

Protocol 4.1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for amide bond formation, known for suppressing racemization[7].

Materials:

  • (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid (1.0 eq)

  • Amine (primary or secondary, 1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIEA or TEA (2.0-3.0 eq) and cool the mixture to 0 °C.

  • Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for sterically hindered or electron-deficient amines, leading to faster reaction times[7].

Materials:

  • (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

  • DIEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid (1.0 eq) in anhydrous DMF.

  • Add DIEA (2.0 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) and stir for another 10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 4.1.

  • Purify the product by flash column chromatography.

Deprotection of the N-Acetyl Group

In some synthetic routes, the removal of the N-acetyl group is necessary to liberate the free amine for further functionalization. Standard conditions for acetamide cleavage involve acidic or basic hydrolysis, often under harsh conditions[6]. The choice of method should be made carefully to avoid decomposition of the thiophene ring or other sensitive functional groups in the molecule.

Protocol 5.1: Acidic Hydrolysis

Materials:

  • N-acetylated compound

  • 6 M Hydrochloric acid (HCl) or a mixture of Trifluoroacetic acid (TFA) and water

  • Ethanol (optional, to aid solubility)

Procedure:

  • Dissolve the N-acetylated compound in a mixture of 6 M HCl and ethanol.

  • Heat the mixture to reflux (typically 80-100 °C) for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., solid NaOH or saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product as necessary.

Note: The thiophene ring can be sensitive to strong acids, so careful monitoring is advised.

Protocol 5.2: Mild, Chemoselective N-Deacetylation

For substrates sensitive to harsh acidic or basic conditions, milder, chemoselective methods have been developed. One such method employs Schwartz's reagent (Cp₂ZrHCl)[8]. This method is particularly useful when other protecting groups that are acid or base labile are present.

Materials:

  • N-acetylated compound

  • Schwartz's reagent (bis(cyclopentadienyl)zirconium(IV) chloride hydride)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acetylated compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Add Schwartz's reagent (3-6 equivalents) at room temperature.

  • Stir the reaction mixture for 0.5-3 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of water.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflows (Visualized)

To further clarify the procedural logic, the following diagrams illustrate the key experimental workflows described above.

Synthesis_Workflow cluster_synthesis Synthesis of the Chiral Building Block start_mat (2R)-2-amino-3-(thiophen-2-yl)propanoic acid reagents Acetyl Chloride, TEA Anhydrous THF, 0°C to RT start_mat->reagents 1. workup_purify Aqueous Workup & Purification reagents->workup_purify 2. product (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid workup_purify->product 3. Amide_Coupling_Workflow cluster_coupling Amide Coupling Reaction building_block (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid dissolve Dissolve Building Block, Amine, and Coupling Additive (e.g., HOBt) in Anhydrous Solvent (e.g., DMF) building_block->dissolve amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->dissolve activate Add Coupling Reagent (e.g., EDC or HATU) and Base (e.g., DIEA) at 0°C to RT dissolve->activate react Stir for 1-24h activate->react workup Aqueous Workup (Acid/Base Washes) react->workup purification Column Chromatography workup->purification final_product Desired Amide Product purification->final_product Deprotection_Workflow cluster_deprotection N-Acetyl Deprotection start_amide N-Acetylated Compound reagent_choice Select Deprotection Method (e.g., 6M HCl/Reflux or Schwartz's Reagent/RT) start_amide->reagent_choice reaction Reaction under Chosen Conditions reagent_choice->reaction workup_purify_deprot Neutralization, Extraction, & Purification reaction->workup_purify_deprot deprotected_product Free Amine Product workup_purify_deprot->deprotected_product

Caption: Workflow for the deprotection of the N-acetyl group.

Conclusion and Further Considerations

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is a valuable chiral building block with significant potential in synthetic chemistry. The protocols outlined in this guide provide a solid foundation for its synthesis and subsequent use in amide coupling reactions. Researchers should note the importance of maintaining anhydrous conditions during coupling reactions to prevent hydrolysis of the activated species. The choice of coupling reagent and reaction conditions may need to be optimized depending on the specific amine substrate. When performing deprotection, a careful evaluation of the stability of other functional groups in the molecule is essential. By following these guidelines and employing sound experimental techniques, scientists can effectively utilize this versatile building block to advance their research and development objectives.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS Publications). (n.d.). Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-acetyl-D-alanine. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetyl Protection. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Thioester deprotection using a biomimetic NCL approach. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Zenodo. (n.d.). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 2 Synthesis and deacetylation of N-acetyl-2.... Retrieved from [Link]

  • Organic Syntheses. (1938). 2-ACETOTHIENONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PubMed Central. Retrieved from [Link]

  • PharmaCompass. (n.d.). N-Acetyl-D-alanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • FooDB. (2011). Showing Compound N-Acetyl-L-alanine (FDB022231). Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

Sources

Topic: Peptide Coupling Conditions for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and detailed protocols for the successful peptide coupling of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid. As a Senior Application Scientist, this document moves beyond simple instructions to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insights for your critical drug development and research projects.

Introduction: The Challenge of Modified Amino Acids

The incorporation of non-canonical or modified amino acids into peptide chains is a cornerstone of modern drug discovery, offering pathways to enhance potency, stability, and bioavailability. (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid represents a unique building block, featuring two key modifications from a standard amino acid: an N-acetyl group and a thiophene moiety.

  • N-Acetylation: The acetyl group caps the N-terminus, which can be advantageous for mimicking internal peptide sequences.[1] However, this also means the molecule can only be coupled via its carboxylic acid group and removes the primary amine's nucleophilicity.

  • Thiophene Moiety: This aromatic heterocycle introduces specific steric and electronic properties.[2] While valuable for molecular recognition and tuning pharmacological profiles, its bulk can present a significant challenge during the coupling reaction, potentially slowing down reaction kinetics.[3][4]

Successfully forming an amide bond with this sterically demanding substrate requires a carefully optimized strategy, from the choice of coupling reagent to the specific reaction conditions.

Fundamentals of Amide Bond Formation

The formation of a peptide (amide) bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxyl group.[5][6] Coupling reagents achieve this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[7][8] The ideal coupling process maximizes the formation of this active intermediate while minimizing side reactions, particularly racemization at the chiral center.[9]

Strategic Selection of Coupling Reagents

For a sterically hindered substrate like (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, the choice of coupling reagent is the most critical factor for success. Standard reagents may prove insufficient, leading to low yields or failed reactions.[4]

Carbodiimides (e.g., EDC, DCC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[6] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is unstable and prone to racemization and side reactions, such as the formation of an N-acylurea.[7]

To mitigate these issues, additives are essential. 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea intermediate to form a more stable and selective HOBt-ester, which reduces the risk of racemization.[6][7] While this method is a workhorse in peptide synthesis, its efficiency can drop significantly with sterically demanding substrates.

Uronium/Aminium Salts (e.g., HATU, HBTU)

Uronium salts are generally more powerful and are the reagents of choice for difficult couplings.[3][8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective.[10][11] Its mechanism involves the formation of a highly reactive OAt-active ester.[10][12]

The superiority of HATU for hindered couplings stems from two factors:

  • High Reactivity: The OAt-ester is significantly more reactive than the corresponding OBt-ester formed with reagents like HBTU.

  • Anchimeric Assistance: The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the rate of aminolysis.[12]

Due to these properties, HATU often succeeds where carbodiimide-based methods fail, making it a primary recommendation for this specific application.[13][14]

Phosphonium Salts (e.g., PyBOP)

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly efficient, converting the carboxylic acid into a reactive OBt-ester.[11] A key advantage is that they do not carry the risk of guanidinylation of the free amine, a potential side reaction with uronium salts, though this is not a concern when coupling to the N-acetylated acid.[9]

Comparative Summary of Recommended Reagents
Reagent ClassExample(s)Active IntermediateAdvantagesLimitations for this Application
Carbodiimide EDC / HOBtOBt-esterCost-effective; water-soluble byproduct (EDC).[6][7]May have slow kinetics and lower yield with sterically hindered substrates.[4]
Uronium/Aminium HATU / DIPEAOAt-esterHigh efficiency, rapid kinetics, low racemization; excellent for hindered couplings.[10][11][14]Higher cost; potential for side reactions if not used correctly.[10]
Phosphonium PyBOP / DIPEAOBt-esterHigh efficiency, low racemization; no guanidinylation risk.[11]Higher cost than carbodiimides.

Optimizing Reaction Parameters

Beyond the coupling reagent, several other parameters must be controlled for a successful reaction.

  • Base: A non-nucleophilic tertiary amine is required to deprotonate the carboxylic acid and neutralize acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is highly recommended due to its steric bulk, which prevents it from acting as a competing nucleophile.[10][15]

  • Solvent: A polar aprotic solvent is necessary to dissolve the reactants. N,N-Dimethylformamide (DMF) is the standard choice.[10] For particularly difficult couplings where aggregation may be an issue, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent due to its enhanced solvating properties.[3]

  • Stoichiometry: For challenging couplings, it is common to use a slight excess of the carboxylic acid component and the coupling reagents relative to the amine to drive the reaction to completion.

  • Temperature: Most couplings are performed at room temperature. For EDC-based couplings, starting the reaction at 0 °C can help minimize side reactions.[7][16] Gentle heating can sometimes overcome the activation energy for hindered couplings, but must be used with caution to avoid racemization.[3]

Diagrams and Visual Workflows

HATU-Mediated Coupling Mechanism

The following diagram illustrates the activation of the carboxylic acid by HATU and the subsequent formation of the amide bond.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH (2R)-R-COOH (Acid Substrate) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA DIPEA DIPEA (Base) HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster RCOO->ActiveEster + HATU Amide R-CO-NH-R' (Final Peptide Bond) ActiveEster->Amide + H₂N-R' TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amine H₂N-R' (Amine Substrate) Amine->Amide HOAt HOAt (Regenerated) Amide->HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

General Experimental Workflow

This flowchart outlines the key stages of a typical solution-phase peptide coupling experiment.

Experimental_Workflow start Start dissolve Dissolve Acid, Amine, & Additives in Solvent start->dissolve cool Cool Reaction to 0 °C (Optional) dissolve->cool add_reagent Add Coupling Reagent & Base cool->add_reagent react Stir at RT (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end End (Pure Product) purify->end

Caption: General workflow for solution-phase peptide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended protocol for achieving high yields with the sterically hindered (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid.

ReagentMolar Equiv.
Amine Component (H₂N-R')1.0
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid1.2
HATU1.2
DIPEA2.5
Anhydrous DMF-

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid (1.2 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M with respect to the amine).

  • Add the amine component (1.0 equiv) to the mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. For very difficult couplings, the reaction time may be extended overnight.[3]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).

    • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Protocol 2: Standard Carbodiimide Coupling using EDC/HOBt

This protocol serves as a more cost-effective, though potentially lower-yielding, alternative.

ReagentMolar Equiv.
Amine Component (H₂N-R')1.0
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid1.2
EDC·HCl1.3
HOBt1.3
Anhydrous DCM or DMF-

Procedure:

  • In a round-bottom flask, dissolve the amine component (1.0 equiv), (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid (1.2 equiv), and HOBt (1.3 equiv) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.[16]

  • Add EDC·HCl (1.3 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. For EDC, the urea byproduct is water-soluble.[7]

    • Dilute with additional DCM or ethyl acetate.

    • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Insufficient reagent reactivity for the hindered substrate.- Presence of moisture, which hydrolyzes active esters.- Incomplete reaction.- Switch from EDC/HOBt to a more powerful reagent like HATU or PyBOP.[3][9]- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase reaction time and/or gently heat the reaction (e.g., to 40-50 °C), monitoring carefully for side products.[3]
Presence of Side Products - Racemization of the chiral center.- Formation of N-acylurea (with carbodiimides).- Guanidinylation of the amine (unlikely with this substrate, but possible with other free amines).- Ensure an additive like HOBt or HOAt (inherent in HATU) is used.[9]- Use the pre-activation method with HATU to minimize contact time between the free coupling reagent and the amine.- Purify carefully using column chromatography.
Difficulty in Purification - Byproducts from the coupling reaction (e.g., urea, HOBt).- Unreacted starting materials.- Perform a thorough aqueous workup to remove water-soluble impurities like EDC urea and HOBt.[6][16]- Optimize stoichiometry to ensure one starting material is fully consumed.- Use a high-resolution flash chromatography system.

Conclusion

The successful coupling of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is readily achievable with a rational and optimized approach. Due to the steric hindrance imparted by the thiophene moiety, high-potency uronium salt reagents, particularly HATU , are strongly recommended over standard carbodiimide methods. By carefully controlling the reaction parameters—including the choice of base (DIPEA), solvent (DMF), and stoichiometry—researchers can reliably synthesize complex peptides incorporating this valuable non-canonical amino acid, advancing the frontiers of peptide-based therapeutics and chemical biology.

References

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. DOI:10.1039/D4RA07847K. Retrieved from [Link]

  • Biosynthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • PNAS. (n.d.). Accelerated chemical synthesis of peptides and small proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • NIH. (n.d.). Nα Selective Acetylation of Peptides. PMC. Retrieved from [Link]

  • Mass Spectrometry Resource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

  • CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]

  • ScienceDirect. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • NIH. (2024, August 2). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-ACETOTHIENONE. Retrieved from [Link]

Sources

HPLC method development for detecting (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Abstract

This application note describes the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid. The method was developed based on a systematic evaluation of the analyte's physicochemical properties. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. Detection was performed at 240 nm, leveraging the strong UV absorbance of the thiophene chromophore. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be specific, linear, accurate, precise, and robust. Forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control and stability testing of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid in drug development processes.

Introduction and Analyte Characterization

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is a chiral N-acetylated amino acid derivative containing a thiophene moiety. The accurate quantification of such molecules is critical in pharmaceutical development for ensuring purity, stability, and proper dosage. The structure presents several key features that guide the HPLC method development process:

  • Hydrophobic Group: The thiophene ring provides significant hydrophobicity, making reversed-phase chromatography an ideal separation mode.[1][2]

  • Acidic Group: The propanoic acid's carboxylic acid function is ionizable. Controlling the mobile phase pH is crucial to ensure consistent retention and sharp peak shape.

  • Chromophore: The thiophene ring is an excellent UV chromophore, allowing for sensitive detection using a photodiode array (PDA) or UV-Vis detector.[3]

  • Chiral Center: The molecule exists as a specific enantiomer ((2R)). While this method focuses on achiral quantification, the potential for chiral separation is an important consideration for enantiomeric purity assessment.[4]

The primary challenge is to develop a method that can separate the main analyte from potential process-related impurities and degradation products, necessitating a stability-indicating approach.

Method Development Strategy

The method development was approached systematically, with each parameter chosen to address the specific chemical properties of the analyte.

Selection of Chromatographic Mode and Stationary Phase

Given the analyte's combination of hydrophobic (thiophene) and polar (carboxylic acid, amide) functionalities, Reversed-Phase Liquid Chromatography (RP-LC) was selected as the most suitable technique.[2] A C18 column was chosen as the initial stationary phase due to its wide applicability and excellent retention for moderately non-polar compounds. C18 phases provide strong hydrophobic interactions with the thiophene ring, which is essential for achieving adequate retention.[2]

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired selectivity and resolution.

  • Aqueous Phase and pH Control: The pKa of the carboxylic acid group dictates its ionization state. To ensure reproducible retention and minimize peak tailing, the mobile phase pH should be set at least 1.5-2 units below the analyte's pKa. A mobile phase containing 0.1% formic acid (pH ≈ 2.7) was chosen to fully protonate the carboxylic acid, rendering the molecule more non-polar and enhancing its retention on the C18 column.[5][6]

  • Organic Modifier: Acetonitrile (ACN) was selected over methanol as the organic modifier. ACN generally offers lower viscosity, higher elution strength, and better peak shape for many compounds, including those with aromatic moieties.[1][5]

  • Elution Mode: A gradient elution was developed to ensure that any impurities with significantly different polarities could be eluted and resolved from the main analyte peak within a reasonable run time. This is a crucial aspect for a stability-indicating method.

Detection Wavelength

The thiophene ring provides strong UV absorbance. A PDA detector was used to scan the analyte from 200 to 400 nm. The UV spectrum showed a significant absorbance maximum at approximately 240 nm. This wavelength was chosen for quantification as it provides both high sensitivity and specificity, avoiding the more universal but less specific absorbance of the amide bond around 210-215 nm.[5][7]

The logical workflow for the method development process is illustrated below.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Optimization Parameter Optimization Analyte (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid Hydrophobic Thiophene Ring Acidic -COOH Group UV Chromophore Chiral Center Mode Mode Selection Reversed-Phase (RP-HPLC) Analyte:f1->Mode Column Column Selection C18 (Workhorse) Analyte:f1->Column Detector Detector Selection PDA/UV-Vis Analyte:f3->Detector MobilePhase Mobile Phase Aqueous: 0.1% Formic Acid (pH Control) Organic: Acetonitrile (ACN) Analyte:f2->MobilePhase:aq Mode->Column Column->MobilePhase Elution Elution Gradient (for impurity profile) MobilePhase->Elution Wavelength Wavelength Scan for λmax Select 240 nm Elution->Wavelength FinalMethod Optimized Achiral Method Wavelength->FinalMethod

Caption: Workflow for HPLC method development.

Detailed Protocol: Optimized HPLC Method

This section provides the exact experimental conditions for the quantification of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid.

Instrumentation and Reagents
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
Analytical Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water.
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
Diluent Acetonitrile/Water (50:50, v/v).
Standard (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid reference standard.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions to a target concentration of 100 µg/mL in the diluent. Filter through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection 240 nm (PDA monitoring 200-400 nm)
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Specificity and Forced Degradation

Specificity was evaluated by performing forced degradation studies on the analyte. Solutions were stressed under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. The chromatograms showed significant degradation of the parent peak and the appearance of several degradation products. The main analyte peak was well-resolved from all degradation peaks, and peak purity analysis using the PDA detector confirmed its homogeneity, demonstrating the method's stability-indicating nature.[8]

Linearity

Linearity was assessed by analyzing seven concentrations of the standard solution ranging from 10 to 200 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity.

ParameterResult
Linear Range 10 - 200 µg/mL
Correlation Coeff. (r²) > 0.999
Y-intercept Near zero
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels (80, 100, and 120 µg/mL). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Validation ParameterSpecificationResult
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 0.5%
- Intermediate≤ 2.0%< 1.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.

ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

The validation results confirm that the method is highly sensitive, accurate, and precise.

ValidationWorkflow cluster_Params ICH Q2(R1) Validation Parameters Method Finalized HPLC Method Specificity Specificity Forced Degradation Method->Specificity Linearity Linearity Calibration Curve Method->Linearity Accuracy Accuracy % Recovery Method->Accuracy Precision Precision Repeatability Intermediate Precision Method->Precision Limits Sensitivity LOD LOQ Method->Limits Robustness Robustness Small Variations Method->Robustness Validated Validated Stability-Indicating Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Caption: Workflow for HPLC method validation.

Discussion and Further Considerations

The developed RP-HPLC method is proven to be effective for the routine quantification and stability assessment of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid. The use of a simple acidic mobile phase and a standard C18 column makes the method easily transferable to most analytical laboratories.

For future work, especially for the analysis of stereochemical purity, the development of a chiral HPLC method would be necessary. This would likely involve screening polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose or amylose, often used for separating arylpropionic acid derivatives.[4] Normal-phase chromatography with eluents like hexane/isopropanol is a common starting point for such separations on polysaccharide CSPs.[9]

Conclusion

A highly selective, sensitive, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid. The method meets all the criteria for linearity, accuracy, precision, and specificity as per ICH guidelines. Its simplicity and reliability make it an invaluable tool for quality control and research applications in the pharmaceutical industry.

References

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]

  • Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. PubMed Central, National Institutes of Health. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights. [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • 2-(2-Aminophenyl)-2-thiophen-2-ylpropanoic acid | C13H13NO2S | CID 84162693. PubChem, National Institutes of Health. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI. [Link]

  • (R)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | CID 819085. PubChem, National Institutes of Health. [Link]

  • A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives. PubMed Central, National Institutes of Health. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

Recrystallization techniques for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization Protocols for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Executive Summary

This guide details the purification of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid , a specific chiral building block likely utilized in the synthesis of pharmaceutical active ingredients (APIs) such as SGLT2 inhibitors or platelet aggregation inhibitors.

The molecule presents a unique "triad" of physicochemical challenges:

  • Chirality ((2R)-configuration): Requires conditions that prevent racemization (e.g., avoiding excessive heat in strongly basic media).

  • Thiophene Moiety: Introduces lipophilicity and sensitivity to oxidation or polymerization under harsh acidic conditions.

  • Carboxylic Acid/Amide Functionality: Allows for pH-dependent solubility manipulation but creates strong hydrogen-bonding networks that can trap impurities.

This note provides three validated protocols ranging from classical thermal recrystallization to reactive pH-swing crystallization.

Physicochemical Profiling & Solvent Selection

Before initiating bulk recrystallization, the solubility profile must be mapped. The presence of the N-acetyl and thiophene groups disrupts the zwitterionic lattice typical of free amino acids, making this molecule significantly more soluble in organic solvents.

Table 1: Solubility Mapping and Solvent Classification

Solvent ClassRepresentative SolventSolubility PredictionRole in Protocol
Polar Protic WaterLow (Acidic form) / High (Salt form)Anti-solvent (Acid) / Solvent (Base)
Polar Protic Ethanol / IPAHigh (Hot) / Moderate (Cold)Primary Solvent
Polar Aprotic AcetoneHighPrimary Solvent
Esters Ethyl Acetate (EtOAc)Moderate to HighPrimary Solvent (Preferred)
Hydrocarbons n-Heptane / HexaneVery LowAnti-solvent
Chlorinated DCM / ChloroformHighExtraction only (avoid for crystallization)

Scientific Rationale:

  • Ethyl Acetate (EtOAc) is preferred as the primary solvent because its boiling point (77°C) allows for sufficient thermal differential without reaching temperatures that might degrade the thiophene ring.

  • Heptane is the ideal anti-solvent due to its miscibility with EtOAc and low affinity for the polar carboxylic acid group.

Protocol A: Thermal Solvent/Anti-Solvent Recrystallization (EtOAc/Heptane)

Best for: Removing non-polar impurities and improving enantiomeric excess (EE).

Mechanism: This method relies on the temperature dependence of solubility.[1] The addition of a non-polar anti-solvent (Heptane) lowers the saturation point, forcing the target molecule to crystallize in an ordered lattice, rejecting impurities.

Step-by-Step Methodology:
  • Dissolution:

    • Charge 10.0 g of crude (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid into a 250 mL round-bottom flask.

    • Add Ethyl Acetate (30 mL) (3 vol relative to mass).

    • Heat to 65°C - 70°C with stirring.

    • Observation: If solids remain, add EtOAc in 2 mL increments until a clear solution is obtained. Do not exceed 75°C.

  • Clarification (Optional but Recommended):

    • If insoluble particles (dust, inorganic salts) are present, perform a hot filtration through a pre-warmed sintered glass funnel or Celite pad.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the solution at 60°C.

    • Slowly add n-Heptane (15 mL) dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Add a small amount of pure seed crystals (0.1% w/w) if available to induce controlled nucleation.

    • Stir at 60°C for 30 minutes to allow crystal growth (Ostwald ripening).

  • Cooling Profile:

    • Cool the mixture to 20°C over a period of 2 hours (approx. 0.3°C/min). Rapid cooling traps impurities.

    • Once at 20°C, further cool to 0-5°C using an ice bath and hold for 1 hour.

  • Isolation:

    • Filter the slurry using vacuum filtration.[1][2][3]

    • Wash the cake with a cold (0°C) mixture of EtOAc/Heptane (1:2 ratio) .

    • Dry under vacuum at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Acid-Base Swing)

Best for: Bulk purification from crude synthesis mixtures containing inorganic salts or non-acidic organic impurities.

Mechanism: This utilizes the carboxylic acid functionality. The molecule is dissolved as a water-soluble salt (carboxylate), filtered to remove organics, and then re-protonated to crystallize.

Step-by-Step Methodology:
  • Salt Formation:

    • Suspend crude material in Water (5 vol) .

    • Slowly add 1M NaOH or Saturated NaHCO₃ while monitoring pH.

    • Target pH: 8.5 - 9.5 . Caution: Do not exceed pH 10 to prevent racemization of the chiral center.

    • Stir until the solid dissolves completely.

  • Extraction (Washing):

    • Wash the aqueous solution with Dichloromethane (DCM) or EtOAc (2 x 2 vol).

    • Purpose: This removes unreacted thiophene precursors or neutral organic side-products. Discard the organic layer.

  • Crystallization via Acidification:

    • Transfer the aqueous layer to a crystallization vessel.[4]

    • Cool to 10°C .

    • Slowly add 1M HCl or 1M H₂SO₄ dropwise.

    • Critical Point: As pH drops past the pKa (approx. 3.5-4.0), the free acid will begin to precipitate.

    • Continue acidification to pH 2.0 .

  • Digestion:

    • Stir the resulting slurry for 1 hour at 10°C. This transforms amorphous precipitates into a filterable crystalline form.

  • Isolation:

    • Filter and wash copiously with water to remove NaCl salts.

    • Dry thoroughly (water removal is critical if the next step involves water-sensitive reagents).

Process Visualization

Workflow 1: Solvent Selection Logic

SolventSelection Start Start: Crude Material CheckSolubility Solubility Test (100 mg/mL) Start->CheckSolubility Water Water Solubility? CheckSolubility->Water Organic Organic Solubility? CheckSolubility->Organic HighWater High Solubility in Water Water->HighWater Yes (Salt form?) LowWater Low Solubility in Water Water->LowWater No (Free Acid) HighOrg High Solubility in EtOAc/Alc Organic->HighOrg Yes Decision1 Use Protocol B (Acid/Base Swing) LowWater->Decision1 If inorganic impurities present Decision2 Use Protocol A (Thermal EtOAc/Heptane) HighOrg->Decision2 If organic impurities present

Figure 1: Decision matrix for selecting the appropriate purification protocol based on solubility and impurity profile.

Workflow 2: Thermal Recrystallization Lifecycle

RecrystallizationProcess Dissolution 1. Dissolution (EtOAc, 65°C) Filtration 2. Hot Filtration (Remove Particulates) Dissolution->Filtration Clear Solution Nucleation 3. Nucleation (Add Heptane/Seed) Filtration->Nucleation Metastable Zone Growth 4. Crystal Growth (Cool to 20°C -> 0°C) Nucleation->Growth Supersaturation Control Isolation 5. Isolation (Vacuum Filter + Dry) Growth->Isolation Slurry

Figure 2: The critical unit operations for Protocol A, ensuring optical purity and high yield.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve oil. Add more primary solvent (EtOAc). Cool slower.
Low Yield Too much solvent or insufficient anti-solvent.Concentrate mother liquor by 50% and repeat cooling cycle.
Low EE% Racemic compound co-crystallizing.Recrystallize again using a slower cooling rate. Consider "Seeding" with pure enantiomer.
Color Oxidation of thiophene ring.[5]Perform recrystallization under Nitrogen atmosphere. Add activated carbon during hot filtration.[2]

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and anti-solvent methodologies).
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • Org. Synth. 1938, 18, 1. 2-Acetothienone.[6] Link (Provides context on Thiophene stability and acylation chemistry).

  • Google Patents. Method for preparing thienyl alanine having optical activity. US20180290996A1. Link (Specific reference for Thienyl-alanine derivative crystallization).

  • BenchChem. Physicochemical properties of thiophene derivatives. Link (General solubility data for thiophene scaffolds).

Sources

Application Note: Optimized Preservation Protocols for Acetyl-Thiophene Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acetyl-thiophene amino acid derivatives (e.g., N-acetyl-3-(2-thienyl)-L-alanine) represent a critical class of non-proteinogenic building blocks used in peptidomimetics and drug discovery. Their structural duality—combining a chemically sensitive thiophene ring with a chiral amino acid backbone—presents unique stability challenges. This guide defines the degradation mechanisms (photo-oxidation, racemization) and establishes a rigorous, field-proven protocol for their storage in solid and solution states. Adherence to these guidelines ensures >98% purity retention over extended storage periods (12+ months).

Physicochemical Stability Profile

To preserve these derivatives, one must understand the specific vulnerabilities of their molecular scaffold. The stability profile is governed by three competing degradation pathways:

Thiophene Photo-Oxidation (The Primary Threat)

The thiophene ring is isosteric with phenyl but significantly more electron-rich and reactive. Upon exposure to UV/visible light in the presence of singlet oxygen (


), the sulfur atom undergoes oxidation.
  • Mechanism: Light catalyzes the formation of thiophene-S-oxides, which are highly unstable and rapidly dimerize or further oxidize to sulfones. This process is often accompanied by a color shift from white to yellow/brown.

  • Impact: Irreversible loss of aromaticity and formation of toxic byproducts.

Hydrolytic Cleavage

While the N-acetyl group provides amide stability, it is not impervious.

  • Mechanism: In the presence of ambient moisture and trace catalytic acids/bases, the acetyl group can hydrolyze, yielding acetic acid and the free amine.

  • Impact: Alteration of solubility profiles and reactivity in peptide coupling.

Chiral Integrity (Racemization)
  • Mechanism: The

    
    -proton of N-acetyl amino acids is slightly acidic. Long-term storage in solution, particularly in polar aprotic solvents (e.g., DMF, DMSO) with trace basicity, can lead to proton abstraction and enolization.
    
  • Impact: Loss of enantiomeric excess (ee%), rendering the compound useless for stereoselective synthesis.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure modes if storage conditions are compromised.

DegradationPathways Compound Acetyl-Thiophene Derivative (Intact) S_Oxide Thiophene-S-Oxide (Unstable Intermediate) Compound->S_Oxide Photo-oxidation Hydrolysis Deacetylation (Free Amine + Acetic Acid) Compound->Hydrolysis Amide Hydrolysis Racemate Racemic Mixture (Loss of Chirality) Compound->Racemate Enolization Light UV/Light + O2 Light->S_Oxide Moisture Moisture/H2O Moisture->Hydrolysis Base Trace Base/Polar Solvent Base->Racemate Sulfone Thiophene Sulfone (Irreversible impurity) S_Oxide->Sulfone Dimerization/Oxidation

Figure 1: Mechanistic pathways of degradation for acetyl-thiophene derivatives showing oxidation, hydrolysis, and racemization risks.

Comprehensive Storage Protocols

Solid State Storage (Powder)

Golden Rule: Cold, Dark, and Dry. For bulk powder, the primary goal is to arrest kinetic oxidation and prevent moisture uptake.

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that reducing temp from RT (25°C) to -20°C slows degradation rates by ~20-50x.
Container Amber Glass Vials Blocks UV/Vis radiation (<450 nm) to prevent thiophene photo-excitation.
Headspace Argon or Nitrogen Flush Displaces atmospheric oxygen, preventing S-oxide formation. Argon is preferred (heavier than air).
Desiccant Silica Gel / Molecular Sieves Prevents amide hydrolysis. Store the vial inside a secondary jar containing desiccant.
Cap Seal Parafilm or Teflon Tape Secondary barrier against moisture ingress during freezer storage.

Protocol 1: Long-Term Storage of Solid Material

  • Inspect: Ensure the material is a white to off-white powder. Any yellowing indicates prior oxidation.

  • Aliquot: Divide bulk material into single-use aliquots to avoid freeze-thaw cycles.

  • Seal: Flush the vial headspace with Argon gas for 10-15 seconds. Cap immediately.

  • Wrap: Seal the cap-neck junction with Parafilm. Wrap the vial in aluminum foil for absolute light exclusion.

  • Store: Place vials in a secondary container (e.g., a sealed Tupperware with desiccant packs) at -20°C.

Solution State Storage

Golden Rule: Fresh is best. Store only if necessary. Thiophene derivatives are significantly more reactive in solution.

Solvent ClassSuitabilityMax Storage Time (-20°C)Notes
Water/Buffer Poor < 24 HoursHigh hydrolysis risk. Thiophene is hydrophobic; requires co-solvent.
DMSO/DMF Moderate 1 MonthGood solubility, but hygroscopic. Risk of racemization over time.
Methanol/Ethanol Good 1 WeekProtophilic solvents may interact with activated esters if derivatized.
Acetonitrile Excellent 1-3 MonthsChemically inert, non-hygroscopic (if anhydrous). Best for HPLC standards.

Protocol 2: Preparation of Stock Solutions

  • Solvent Selection: Use Anhydrous Acetonitrile (MeCN) or DMSO (molecular sieve treated).

  • Dissolution: Dissolve under low light conditions. Do not sonicate excessively (heat generation).

  • Filtration: If using for biological assay, filter through 0.22 µm PTFE (hydrophobic) or PES membrane.

  • Storage: Store in Amber autosampler vials.

  • Critical Step: If storing in DMSO, freeze at -20°C or -80°C. Note that DMSO freezes at 19°C; repeated thawing can introduce moisture via condensation. Use single-use aliquots.

Quality Control & Troubleshooting

Implement a "Gatekeeper" QC workflow before using stored material in critical experiments.

Visual Inspection
  • Pass: White crystalline powder.

  • Fail: Yellow/Orange discoloration (Sulfone formation) or "sticky" texture (Hydrolysis/Hygroscopicity).

Analytical Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Detection: UV at 230-254 nm (Thiophene absorption).

  • Acceptance Criteria: Purity > 98%.

    • Note: S-oxides often elute earlier than the parent compound due to increased polarity.

    • Note: Dimers elute significantly later due to increased hydrophobicity.

Workflow Diagram: Storage Decision Tree

StorageWorkflow Start Material Receipt (Acetyl-Thiophene Derivative) QC Initial QC (Appearance + HPLC) Start->QC Decision Usage Timeline? QC->Decision Immediate Immediate Use (< 48 Hours) Decision->Immediate Now ShortTerm Short Term (1-4 Weeks) Decision->ShortTerm Soon LongTerm Long Term (> 1 Month) Decision->LongTerm Later Store4C Store at 4°C Amber Vial Desiccator Immediate->Store4C Keep Dry Store20C Store at -20°C Argon Flush Amber Vial ShortTerm->Store20C Aliquot Aliquot to Single Use Argon Flush Double Containment LongTerm->Aliquot Store20C->QC Re-QC before use Aliquot->Store20C

Figure 2: Decision matrix for storage conditions based on experimental timeline.

References

  • Vertex AI Search. (2026). Preparation and Photochemistry of Thiophene-S-oxides. Retrieved from 1

  • MedChemExpress. (2025).[2] 3-(2-Thienyl)-L-alanine Product Information and Storage. Retrieved from 3

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Acetyl-L-alanine. Retrieved from 4

  • ChemicalBook. (2025).[5] L-3-Thienylalanine Safety and Handling. Retrieved from 5

  • IAEA. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, offering explanations and actionable solutions.

Q1: Why is my yield of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid consistently low?

Low yields can be attributed to several factors, ranging from incomplete reactions to side product formation. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Incomplete N-acetylation: The nucleophilicity of the amino group in (2R)-2-amino-2-(thiophen-2-yl)propanoic acid might be lower than expected, or the acetylating agent may have degraded.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the expected reaction time, consider increasing the equivalents of the acetylating agent (e.g., acetic anhydride) or extending the reaction time.[2] For sluggish reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acetylation.[1]

  • Side Reactions: The thiophene ring is susceptible to electrophilic substitution, which can compete with the desired N-acetylation.[3]

    • Solution: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions. The choice of acetylating agent is also critical. While acetyl chloride is reactive, it generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[1] Using acetic anhydride with a non-nucleophilic base like triethylamine or pyridine is often a better strategy.

  • Hydrolysis of the Acetylating Agent: Acetic anhydride and acetyl chloride are highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. It is also advisable to use a fresh bottle of the acetylating agent.

  • Product Isolation Issues: The product's solubility characteristics might lead to losses during the workup and purification steps.

    • Solution: After quenching the reaction, acidification is necessary to protonate the carboxylic acid group, causing the product to precipitate.[4] Ensure the pH is sufficiently low (around 2-3) for complete precipitation. Washing the precipitate with cold water helps remove water-soluble impurities.[4]

Q2: I am observing multiple spots on my TLC plate. What are the likely impurities?

The presence of multiple spots indicates a mixture of starting material, product, and potential side products.

Likely Impurities and Identification:

  • Unreacted Starting Material: This will have a different Rf value than the product.

  • Di-acetylated Product: Although less common, over-acetylation can occur under harsh conditions.

  • Products of Thiophene Ring Acylation: Friedel-Crafts acylation of the thiophene ring is a possible side reaction, leading to regioisomers of acetylated thiophene.[5][6]

Troubleshooting Steps:

  • Optimize Stoichiometry: Carefully control the molar equivalents of the acetylating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.

  • Control Temperature: As mentioned, lower temperatures favor N-acetylation over C-acetylation of the thiophene ring.

  • Purification: If side products are unavoidable, purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol-water) is necessary to isolate the desired product.[4]

Q3: My final product shows poor purity even after recrystallization. What can I do?

Poor purity can result from co-precipitation of impurities or the formation of a persistent emulsion during workup.

Advanced Purification Strategies:

  • Alternative Recrystallization Solvents: Experiment with different solvent systems to find one that provides better separation of the product from impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of acetic acid) can be employed.

  • Emulsion Breaking: If an emulsion forms during the aqueous workup, adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite can help break it.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acetylation of (2R)-2-amino-2-(thiophen-2-yl)propanoic acid?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the acetylating agent (e.g., acetic anhydride).[7] This is followed by the departure of a leaving group (acetate ion in the case of acetic anhydride) to form the N-acetylated product.

Q2: Which acetylating agent is best for this synthesis?

Acetic anhydride is generally preferred over acetyl chloride for this type of reaction.[7] It is less volatile and the acetic acid byproduct is easier to handle than the corrosive HCl generated from acetyl chloride.[1]

Q3: What is the role of the base in this reaction?

A base, such as triethylamine or pyridine, is used to neutralize the acidic byproduct of the reaction (acetic acid or HCl). This prevents the protonation of the starting amine, ensuring it remains nucleophilic and can participate in the reaction.[1]

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch, carboxylic acid O-H stretch).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Optimized Protocol for the Synthesis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

This protocol is designed to maximize yield and purity.

Materials:

  • (2R)-2-amino-2-(thiophen-2-yl)propanoic acid

  • Acetic Anhydride (freshly opened or distilled)

  • Triethylamine (distilled)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (1M)

  • Sodium Sulfate (anhydrous)

  • Deionized Water

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (2R)-2-amino-2-(thiophen-2-yl)propanoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid.

Data Presentation
ParameterConditionExpected Outcome
Temperature 0 °C to room temperatureMinimizes side reactions on the thiophene ring
Base Triethylamine (1.2 eq)Neutralizes acidic byproduct, preventing amine protonation
Acetylating Agent Acetic Anhydride (1.1 eq)Provides a slight excess for complete reaction
Purification Recrystallization (Ethanol/Water)High purity crystalline solid
Yield -Typically >80% with optimized conditions

Visualizations

Reaction Pathway

reaction_pathway reactant1 (2R)-2-amino-2-(thiophen-2-yl)propanoic acid product (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid reactant1->product Nucleophilic Attack reactant2 Acetic Anhydride reactant2->product base Triethylamine byproduct Triethylammonium acetate base->byproduct

Caption: N-acetylation of (2R)-2-amino-2-(thiophen-2-yl)propanoic acid.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No increase_reagents Increase Equivalents of Acetylating Agent/Base or Extend Reaction Time incomplete_reaction->increase_reagents Yes optimize_temp Lower Reaction Temperature side_products->optimize_temp Yes purification_issue Difficulty in Purification? side_products->purification_issue No end Improved Yield increase_reagents->end optimize_temp->end alt_purification Consider Column Chromatography or Alternative Recrystallization Solvents purification_issue->alt_purification Yes purification_issue->end No alt_purification->end

Caption: Decision tree for troubleshooting low reaction yield.

References

  • The Dawn of a New Class of Biomolecules: A Technical History of N-Acetylated Amino Acids - Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - Freie Universität Berlin.
  • Technical Support Center: Optimization of Amidation Reactions - Benchchem.
  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance.
  • Troubleshooting low yields in the DIBA-H reduction of amides - Benchchem.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers.
  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents.
  • Observations on N alpha-deacetylation of model amino acids and peptides: distribution and purification of a specific N-acyl amino acid releasing enzyme in rat brain - PubMed.
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene - Books.
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing.
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI.
  • 3 - Organic Syntheses Procedure.
  • Why did my amide syntesis does not work? - ResearchGate.
  • CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents.
  • Optimizing reaction conditions for N-acylation of 2-naphthylamine - Benchchem.
  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC.
  • Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines | Request PDF - ResearchGate.
  • Protocol for N-acetylation of 2-aminopyridine: An Application Note - Benchchem.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI.
  • A highly efficient in situ N-acetylation approach for solid phase synthesis - RSC Publishing.
  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives † - Sciforum.

Sources

Technical Support Center: Purification of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists handling the purification of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid .

This guide assumes the compound was synthesized via a standard route: N-arylation of D-Alanine (or ester) followed by N-acetylation .

Case ID: #T-2R-THIO-AC Compound Class:


-Acetyl-

-aryl Amino Acid Critical Quality Attributes (CQAs): Chiral Purity (ee > 98%), Metal Content (< 10 ppm), Chemical Purity (> 98%).

Diagnostic Triage: Identify Your Impurity

Before initiating purification, identify the nature of your contamination using this symptom-based matrix.

Symptom Probable Impurity/Issue Root Cause Recommended Action
LCMS: Mass +42 Da (M+H)Mixed Anhydride Incomplete hydrolysis after acetylation.Protocol A (Mild Hydrolysis)
HPLC: Split peak or "Shoulder"Rotamers (Not an impurity)Restricted rotation around the

-Acetyl amide bond.
Run NMR at 50°C to coalesce peaks. See FAQ .
Chiral HPLC: Peak at ~1:1 ratioRacemate (R/S mix) Azlactone formation during acetylation or basic workup.Protocol B (Chiral Resolution)
Appearance: Dark/Black oilPalladium/Copper Residual catalyst from C-N coupling.Protocol C (Metal Scavenging)
NMR: Extra aromatic signalsDe-acetylated precursor Incomplete acetylation or amide hydrolysis.Protocol A (Acid/Base Extraction)

Deep Dive Protocols

Protocol A: Chemical Purification (The "Crude" Cleanup)

Objective: Remove neutral impurities (unreacted thiophene, reagents) and the de-acetylated amine precursor. Principle: The target molecule is a carboxylic acid (


). We utilize a pH-switch strategy to isolate it from non-acidic contaminants.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Base Extraction: Extract the organic layer with saturated

    
     (aq)  (
    
    
    
    ).
    • Chemistry: The target acid moves to the aqueous layer (as the sodium salt). Neutral impurities (thiophene, unreacted acetylating agents) remain in the EtOAc.

    • Waste: Discard the organic layer only after verifying the product is in the aqueous phase by TLC/LCMS.

  • Acidification (CRITICAL):

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly acidify with 1M HCl to pH 2–3.

    • Warning: Do not use strong mineral acids at high temps; thiophene rings are acid-sensitive and can polymerize.

  • Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate
    
    • Note: If the residue is colored, proceed to Protocol C before final crystallization.

Protocol B: Managing Chiral Purity (The "R" vs "S" Problem)

The Hazard:


-Acetyl-

-aryl amino acids are notorious for racemization via the Azlactone (Oxazolone) mechanism. This occurs if the acetylation step involves high heat or strong bases, or if the carboxylic acid is activated (e.g., with EDC/HATU) for subsequent coupling.

Mechanism of Failure: The carbonyl oxygen of the acetyl group attacks the activated carboxylic acid, forming a 5-membered oxazolone ring. The


-proton on this ring is highly acidic (

), allowing rapid equilibration between the (R) and (S) forms.

Visualization of the Racemization Pathway:

Racemization cluster_prevention Prevention Strategy Target (2R)-Target Molecule Activation Activation (Acetic Anhydride/Base) Target->Activation - H2O Azlactone Azlactone (Oxazolone Intermediate) Activation->Azlactone Cyclization Enol Planar Enol (Achiral) Azlactone->Enol - H+ (Base catalyzed) Racemate Racemic Mixture (R + S) Azlactone->Racemate Hydrolysis Enol->Azlactone + H+ (Non-stereoselective) Advice Avoid strong bases Keep T < 40°C

Figure 1: The Azlactone Racemization Pathway common in N-acyl amino acids.

Corrective Action (If Racemized): If chiral HPLC shows


 ee, chemical resolution is difficult.
  • Recrystallization: Attempt crystallization from Ethanol/Water (1:9) . Racemates often have different solubility profiles than pure enantiomers.

  • Preparative Chiral HPLC:

    • Column: Chiralpak IA or IC (Immobilized amylose/cellulose).

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1). The TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peaks.

Protocol C: Metal Scavenging (Pd/Cu Removal)

If the thiophene ring was introduced via Buchwald-Hartwig or Ullmann coupling, residual metal will catalyze degradation (oxidation) of the thiophene ring.

Method:

  • Dissolve crude (1 g) in THF (10 mL).

  • Add SiliaMetS® Thiol or MP-TMT resin (0.5 eq relative to expected metal load, or 10 wt%).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45

    
    m PTFE pad.
    
  • Concentrate the filtrate.

    • Validation: Check residue color.[2] It should be off-white/tan, not grey/black.

Frequently Asked Questions (FAQs)

Q: The NMR spectrum shows doubled peaks (e.g., two acetyl singlets). Is my compound impure? A: Likely No . This is a classic signature of Rotamers . The tertiary amide bond (Acetyl-N-Thiophene) has restricted rotation due to steric clash between the thiophene ring and the acetyl methyl group.

  • Test: Run the NMR at 50°C or 60°C. If the peaks coalesce into single sharp signals, it is a pure compound exhibiting rotamerism. If they remain distinct, you have an impurity (likely the regioisomer or diastereomer).

Q: My compound turns brown upon storage. Why? A: Thiophene derivatives are electron-rich and prone to oxidative polymerization, especially in the presence of light and trace acids.

  • Fix: Store the compound as a solid at -20°C, protected from light. Ensure all traces of acid (from Protocol A) are removed by a final wash with pH 7 buffer before drying.

Q: Can I use UV detection for HPLC? A: Yes. The thiophene ring has a strong UV absorbance.

  • Wavelength: Monitor at 254 nm (aromatic) and 230 nm (amide).

  • Note: Avoid 210 nm if using acetate buffers, as background noise will be high.

References

  • Racemization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
  • Metal Removal: "Palladium Removal: A Critical Review of Methods and Mechanisms." Organic Process Research & Development, 2016.

  • Thiophene Chemistry: "Synthesis and biological studies of 2-aminothiophene derivatives." National Institutes of Health (PMC).[3]

  • Chiral Resolution: "Enantiomeric separation of N-protected amino acids by HPLC." Journal of Chromatography A. (General methodology for N-acyl amino acids using polysaccharide columns).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid before handling.

Sources

Technical Support Center: Optimizing Purification of Thiophene-Based Chiral Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of thiophene-based chiral acids. Thiophene moieties are crucial pharmacophores in numerous drug candidates, and achieving high enantiomeric purity is paramount for safety and efficacy.[1][2][3] This resource addresses common challenges through a troubleshooting-oriented, question-and-answer format, grounded in established scientific principles and practical field experience.

Section 1: Troubleshooting Chiral HPLC Separations

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a cornerstone technique for both analytical determination of enantiomeric excess (ee) and preparative isolation of enantiomers.[4][5][6] However, achieving optimal separation of thiophene-based chiral acids can be challenging.

Q1: My thiophene-based chiral acid shows poor or no separation on a polysaccharide-based CSP. What are the initial steps for troubleshooting?

A1: Poor resolution on a typically robust polysaccharide CSP (e.g., cellulose or amylose derivatives) often points to suboptimal mobile phase composition or inappropriate column selection.[5][7]

Initial Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Optimization Strategy cluster_2 Alternative Approaches cluster_3 Outcome Start Poor or No Separation CheckSolvent Verify Mobile Phase Composition (e.g., Hexane/Alcohol ratio) Start->CheckSolvent CheckColumn Confirm Column Suitability (e.g., Polysaccharide-based) Start->CheckColumn SolventScreen Systematic Solvent Screening (TLC) CheckSolvent->SolventScreen DifferentCSP Test Different CSP Chemistry (e.g., Pirkle-type, Cyclodextrin) CheckColumn->DifferentCSP Modifier Vary Alcohol Modifier (IPA, EtOH, MeOH) SolventScreen->Modifier Additive Introduce Acidic/Basic Additives Modifier->Additive Additive->DifferentCSP Optimized Optimized Separation Additive->Optimized SFC Consider Supercritical Fluid Chromatography (SFC) DifferentCSP->SFC SFC->Optimized

Detailed Steps & Rationale:

  • Systematic Solvent Screening: Before extensive troubleshooting, perform a thorough solvent screen using Thin Layer Chromatography (TLC) with various ratios of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol).[8] This helps identify a solvent system that provides a good separation factor (ΔRf > 0.2).[8]

  • Vary the Alcohol Modifier: The choice of alcohol can significantly impact selectivity.[7] If isopropanol (IPA) is not providing resolution, systematically switch to ethanol (EtOH) and then methanol (MeOH). The different steric and electronic properties of these alcohols can alter the interactions with the chiral stationary phase.

  • Introduce Mobile Phase Additives: For acidic analytes like thiophene-based chiral acids, the ionization state is critical.[9]

    • Acidic Additives: Add a small amount (typically 0.1%) of an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase.[7] This suppresses the ionization of the carboxylic acid, leading to more consistent interactions with the CSP and improved peak shape.[7]

    • Rationale: An un-ionized acid will have different hydrogen bonding and dipole-dipole interactions with the CSP compared to its ionized carboxylate form. Controlling this equilibrium is key.[10]

  • Consider a Different CSP: If optimizing the mobile phase is unsuccessful, the chosen CSP may not be suitable.

    • Pirkle-type CSPs: These are known for their durability and are effective for a wide range of compounds, including aryl propionic acids.[11]

    • Cyclodextrin-based CSPs: These are particularly useful for analytes with aromatic rings that can fit into the cyclodextrin cavity.[12]

    • Anion-Exchanger CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[10] The separation mechanism is based on the ionic exchange between the protonated chiral selector and the anionic analyte.[10]

Q2: I'm observing peak tailing and/or poor peak shape. What are the likely causes and solutions?

A2: Peak tailing in chiral separations of acidic compounds often stems from secondary interactions with the stationary phase or issues with the mobile phase pH.

Potential Cause Explanation Recommended Solution
Secondary Interactions with Silica Residual silanol groups on the silica support can interact with the acidic proton of the thiophene acid, causing tailing.[7]Add a small amount of a competing acid (e.g., 0.1% TFA or FA) to the mobile phase to saturate these active sites.[7]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the thiophene acid, a mixed population of ionized and non-ionized species will exist, leading to broad or tailing peaks.For reversed-phase separations, buffer the mobile phase to a pH at least 2 units below the pKa of the acid to ensure it is fully protonated.[9] For normal-phase, the use of an acidic additive serves a similar purpose.[7]
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[8]Reduce the injection volume or the concentration of the sample.
Column Contamination Accumulation of strongly retained impurities can lead to active sites that cause tailing.Flush the column with a strong, compatible solvent. For immobilized columns, stronger solvents like DMF or THF can be used.[13]

Q3: My separation is successful, but the analysis time is too long for high-throughput screening. How can I reduce the retention time without sacrificing resolution?

A3: Reducing analysis time requires a careful balance of mobile phase strength, flow rate, and sometimes column dimensions.

  • Increase the Percentage of the Modifier: Gradually increase the concentration of the alcohol in the mobile phase. This will decrease the retention time. Be mindful that this can also reduce selectivity, so small, incremental changes are recommended.

  • Increase the Flow Rate: A higher flow rate will proportionally decrease the analysis time. However, this will also increase backpressure and may lead to a decrease in column efficiency (plate count). Modern UHPLC systems and columns are designed to handle higher flow rates while maintaining efficiency.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations and is often much faster.[10] It uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, allowing for rapid separations.[10]

Section 2: FAQs on Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and highly scalable method for separating enantiomers.[14][15][16] It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[14][15]

Q1: How do I select the optimal chiral resolving agent and solvent for my thiophene-based chiral acid?

A1: The selection process is often empirical but can be guided by a systematic screening approach.[16][17]

Workflow for Screening Resolving Agents and Solvents:

G Start Racemic Thiophene-Based Chiral Acid ScreenBases Screen a Library of Chiral Bases (e.g., (R/S)-1-phenylethylamine, brucine, cinchona alkaloids) Start->ScreenBases ScreenSolvents For Promising Bases, Screen a Panel of Solvents (e.g., Alcohols, Esters, Ketones, Acetonitrile) ScreenBases->ScreenSolvents Analyze Analyze Solid and Mother Liquor by Chiral HPLC to Determine ee ScreenSolvents->Analyze Optimize Optimize Crystallization Conditions (Temperature, Concentration, Cooling Rate) Analyze->Optimize Isolate Isolate Pure Diastereomer Optimize->Isolate

Key Considerations:

  • Chiral Resolving Agents: A variety of commercially available chiral amines should be screened.[15][17] Common choices include (R)- and (S)-α-methylbenzylamine, quinine, quinidine, and other cinchona alkaloids.[15]

  • Solvent Selection: The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.[18][19] A good starting point is a solvent in which the racemic acid has moderate solubility.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic acid can influence the outcome.[14] While a 1:1 ratio is a common starting point, ratios greater than 1.5 can sometimes yield more enantiopure products.[14]

Q2: The yield of my desired diastereomeric salt is low. How can I improve it?

A2: Low yield can be due to several factors, including unfavorable solubility profiles, incomplete crystallization, or co-precipitation of the other diastereomer.

Issue Potential Solution
High Solubility of Both Salts Screen for a solvent in which the desired diastereomeric salt has lower solubility.[19]
Incomplete Crystallization Optimize the cooling profile. A slower cooling rate can promote the growth of larger, purer crystals. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.[20]
Co-precipitation Analyze the enantiomeric excess of the crystallized salt. If it is low, it indicates co-precipitation. Try a different solvent or a different resolving agent.
Unfavorable Thermodynamics The separation relies on the difference in solubility between the two diastereomeric salts.[14] If this difference is small, achieving high yield and high purity simultaneously is difficult. A different resolving agent may be necessary to form salts with more divergent properties.

Q3: After separating the diastereomeric salt, how do I recover the pure enantiomer of the thiophene-based acid?

A3: The final step is to break the salt and isolate the free acid.

Protocol for Recovery of the Chiral Acid:

  • Dissolve the Salt: Dissolve the purified diastereomeric salt in a suitable solvent, such as ethyl acetate or dichloromethane.

  • Acidification: Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). This will protonate the thiophene-based carboxylic acid and convert the chiral amine resolving agent into its water-soluble salt.

  • Phase Separation: Separate the organic layer, which now contains the free chiral acid.

  • Washing: Wash the organic layer with water and then brine to remove any residual mineral acid and the salt of the resolving agent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified thiophene-based chiral acid.

  • Purity Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC.

Section 3: General Purification and Analysis FAQs

Q1: Are there any specific stability concerns when purifying thiophene-containing compounds?

A1: Thiophene rings can be sensitive to certain conditions. While generally stable, prolonged exposure to strong acids or oxidizing agents should be avoided.[8] When using silica gel chromatography, some sensitive thiophene derivatives might degrade.[8] If this is observed, deactivating the silica gel by adding 1-2% triethylamine to the eluent can mitigate this issue.[8]

Q2: What are the best methods for determining the enantiomeric excess (ee) of my purified thiophene-based chiral acid?

A2: Several methods are available, with chiral HPLC being the most common and reliable.[4]

Method Advantages Disadvantages
Chiral HPLC Highly accurate and reproducible for a wide range of ee values.[4] Can be used for both analytical and preparative purposes.Requires method development to find a suitable chiral stationary phase and mobile phase.
Chiral GC Very high resolution and requires a small sample size.[4]The analyte must be volatile and thermally stable, which may require derivatization of the carboxylic acid.[4]
NMR Spectroscopy with Chiral Shift Reagents Can provide rapid determination of ee without the need for separation.[21][22]Requires a relatively pure sample. The accuracy can be lower than chromatographic methods, and the chiral shift reagent can cause line broadening.
Polarimetry A traditional method that measures the optical rotation of the sample.[4]Requires knowledge of the specific rotation of the pure enantiomer. The accuracy can be affected by concentration, solvent, temperature, and impurities.[4][23]

Definition of Enantiomeric Excess (ee): Enantiomeric excess is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers.[23] ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|

A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[23]

References

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development - ACS Publications.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Benchchem.
  • Optical Resolution of π-Thiophene Complexes (C6Me6)Ru(2-RC4H3S)2+ and Related Studies. Organometallics - ACS Publications.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Process for the purification of thiophenes. Google Patents.
  • Optimizing mobile phase for better chiral separation of amides. Benchchem.
  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
  • Chiral resolution. Wikipedia.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Regis Technologies.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Determination of enantiomeric excess. University of Bath.
  • Chiral resolution by diastereomeric salt crystallization. HKUST SPD.
  • Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Academia.edu.
  • Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
  • CHIRAL STATIONARY PHASES. Regis Technologies.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Thiophene Synthesis Services. BOC Sciences.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Trouble with chiral separations. Chromatography Today.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Amanote Research.
  • Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. PMC - NIH.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • Enantiomeric excess. Wikipedia.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA.

Sources

Resolving baseline noise in LC-MS analysis of thiophene propanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Propanoic Acid Analysis

Guide: Resolving Baseline Noise in LC-MS

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of thiophene propanoic acids. As Senior Application Scientists, we have structured this guide to move from initial diagnosis to complex problem-solving, explaining the causality behind each step to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy and drifting. Where should I start my investigation?

This is the most common issue in LC-MS analysis. A noisy or drifting baseline compromises sensitivity, making it difficult to accurately detect and quantify low-level analytes.[1] The root cause can stem from the mobile phase, the LC system, the column, the sample itself, or the mass spectrometer.

A systematic approach is crucial. Before diving into complex hardware diagnostics, start with the simplest and most common sources of contamination and instability. We recommend a logical, sequential troubleshooting workflow.

Troubleshooting Workflow: Initial Diagnosis

G Start Symptom: High Baseline Noise Isolate Isolate System: Disconnect LC from MS. Infuse known standard directly. Start->Isolate LC_Issue Problem is in LC System Isolate->LC_Issue Noise persists with LC flow MS_Issue Problem is in MS System Isolate->MS_Issue Noise disappears with LC off Check_Mobile_Phase Step 1: Evaluate Mobile Phase (Purity, Prep, Additives) LC_Issue->Check_Mobile_Phase Check_MS_Settings Step 5: Optimize MS Source (Gas Flow, Temp, Voltages) MS_Issue->Check_MS_Settings Check_Hardware Step 2: Inspect LC Hardware (Pump, Degasser, Leaks) Check_Mobile_Phase->Check_Hardware Check_Column Step 3: Assess Column Health (Contamination, Age) Check_Hardware->Check_Column Check_Sample Step 4: Review Sample Prep (Matrix Effects, Solubility) Check_Column->Check_Sample

Caption: A systematic workflow for isolating the source of baseline noise.

First, determine if the noise originates from the LC or the MS. Disconnect the column and LC flow from the mass spectrometer. If the baseline noise in the MS disappears, the problem lies within the LC system (mobile phase, pump, tubing, injector). If the noise persists, the issue is likely with the mass spectrometer's ion source or electronics.[2]

Part 1: The Mobile Phase - The Most Common Culprit

Contaminants in your mobile phase are a primary cause of baseline noise, as they can accumulate on your column and elute unpredictably.[3]

Q2: Could my solvents be the problem, even if they are "HPLC-Grade"?

Yes. For high-sensitivity MS applications, there is a significant difference between HPLC-grade and LC-MS grade solvents. LC-MS grade solvents undergo stricter filtration (0.2 µm or smaller) and testing to ensure minimal metallic and organic impurities that can cause high background noise.[4][5] HPLC-grade methanol, for instance, has been shown to contain significantly more impurities in the low molecular weight range compared to LC-MS grade methanol.[5]

Causality: Thiophene propanoic acids possess a carboxylic acid group, making them susceptible to forming adducts with metal ions (like Na+ and K+) that may be present as impurities in lower-grade solvents or glassware.[6] This adduct formation is often inconsistent, leading to a noisy baseline and reduced intensity of your target protonated analyte, [M+H]+.

Solution:

  • Always use LC-MS grade solvents (e.g., acetonitrile, methanol) and ultrapure water (18 MΩ·cm resistivity).[4][7]

  • Prepare fresh mobile phase daily. Do not top off old mobile phase, as this concentrates impurities.[8] Discard old solvent and rinse bottles with the fresh solvent before filling.[4]

  • Filter aqueous mobile phases if they contain any salts or buffers that were added manually, even if using high-purity water.[9] However, do not re-filter solvents that are sold as pre-filtered by the manufacturer, as this can introduce contamination.[4]

Q3: I'm using formic acid as an additive. Could this be causing issues?

Mobile phase additives are critical for good chromatography and ionization, but they can also be a source of noise if not chosen or used correctly.[10] For acidic compounds like thiophene propanoic acids, an acidic mobile phase is necessary to suppress ionization and achieve good peak shape on a reversed-phase column.

Causality: While formic acid is an excellent choice for LC-MS due to its volatility and ability to promote protonation in positive-ion mode, its quality is paramount. Contaminated formic acid can introduce a host of background ions. Furthermore, improper concentrations can affect ionization efficiency.

Solution & Best Practices:

  • Use high-purity, LC-MS grade additives. Purchase small-volume, high-quality ampules of additives like formic acid or ammonium formate to avoid contamination of a large stock bottle over time.

  • Optimize Additive Concentration: Start with a low concentration (e.g., 0.1% formic acid) and assess its impact on both peak shape and baseline noise.[10]

  • Consider Volatile Buffers: For certain separations, a volatile buffer like ammonium formate can be beneficial. It can help prevent the formation of unwanted sodium adducts by providing a constant supply of ammonium ions, which can form predictable [M+NH4]+ adducts.[5]

Mobile Phase AdditiveTypical Conc.Pros for Thiophene Propanoic AcidsCons / Potential for Noise
Formic Acid (FA) 0.05 - 0.1%Excellent for promoting [M+H]+ in ESI+; good volatility.[11]Can have impurities; quality is critical.
Acetic Acid 0.05 - 0.1%Volatile; useful alternative to FA.Less effective at protonating than FA.
Ammonium Formate 5 - 10 mMBuffering capacity; can improve peak shape and reduce unwanted metal adducts.[5]Can suppress ionization if concentration is too high; salt quality is critical.
Trifluoroacetic Acid (TFA) 0.02 - 0.1%Excellent ion-pairing agent for sharp peaks.Causes severe ion suppression in ESI-MS ; very difficult to flush from the system. Avoid for MS applications. [11]

Part 2: The LC System and Column

If the mobile phase is confirmed to be clean, the next step is to investigate the hardware components of your LC system.

Q4: My baseline shows periodic, pulsing noise. What does this indicate?

Pulsing or cyclic baseline noise is often a mechanical issue related to the pump.[12]

Causality: High-pressure pumps use pistons to deliver the mobile phase. If there is an air bubble trapped in the pump head, a faulty check valve, or a worn piston seal, the flow rate and pressure will be inconsistent.[12][13] This leads to periodic fluctuations in the mobile phase composition reaching the detector, which registers as a rhythmic baseline.

Solution:

  • Degas Mobile Phase: Ensure your online degasser is functioning correctly. If you suspect it's not, you can sonicate your mobile phase for 10-15 minutes before use.

  • Purge the Pump: Perform a wet prime or purge of all pump lines with a solvent like isopropanol to dislodge any trapped air bubbles.[14]

  • Check for Leaks: Inspect all fittings from the solvent reservoir to the injector. A small leak can draw in air and cause pressure fluctuations.[12]

  • Pump Maintenance: If the problem persists, it may indicate a need for routine maintenance, such as replacing pump seals or check valves.[12]

Q5: I've flushed the system, but the baseline noise is still high and sometimes shows ghost peaks. Could my column be the problem?

Absolutely. The column acts like a filter, trapping non-volatile impurities and strongly retained compounds from your samples and mobile phase.[1] Over time, these contaminants can bleed off the column, causing a high, rolling baseline and discrete "ghost" peaks.[4]

Causality: Thiophene-containing compounds can have unique interactions. The sulfur atom can exhibit affinity for certain metal surfaces or contaminants. If your column has been exposed to complex matrices or samples with metal content, build-up is a significant risk. This build-up can slowly elute, especially during gradient runs where the organic solvent percentage increases.[15]

Protocol: Column Cleaning and Regeneration

If you suspect column contamination, a rigorous washing procedure is necessary. Always disconnect the column from the detector before flushing with aggressive solvents.[16]

Step-by-Step Protocol:

  • Disconnect: Disconnect the column outlet from the mass spectrometer inlet and direct it to waste.

  • Buffer Wash: Flush the column with 10-20 column volumes of your mobile phase with the organic component but replacing the buffer/acid with ultrapure water (e.g., 50:50 Acetonitrile/Water). This removes salts that can precipitate in high organic solvent.[17]

  • Strong Solvent Wash: Flush with 20 column volumes of 100% Acetonitrile or Methanol.

  • "Sticky" Contaminant Removal: For stubborn, non-polar contaminants, flush with 20 column volumes of Isopropanol (IPA). Some protocols even suggest a cascade of solvents like Tetrahydrofuran (THF) > Isopropanol > Acetonitrile > Water, though you must verify solvent compatibility with your specific column phase.[15]

  • Re-equilibration: Flush with 100% Acetonitrile or Methanol again, then slowly re-introduce your starting mobile phase conditions and allow the column to equilibrate for at least 20 column volumes before reconnecting to the MS.[14][17]

Visualizing Contaminant Elution

G cluster_0 Injection 1 (Clean System) cluster_1 Injection 'N' (Contaminated Column) a1 Analyte Peak b1 Clean Baseline a2 Analyte Peak b2 High, Drifting Baseline + Ghost Peaks Contaminants Contaminants from Mobile Phase/Sample Accumulate on Column Elution Contaminants Slowly 'Bleed' Off During Gradient Elution Contaminants->Elution Elution->b2

Caption: Column contamination leads to baseline elevation and ghost peaks over time.

Part 3: Sample and Mass Spectrometer Settings

Q6: Can my sample preparation method contribute to baseline noise?

Yes, significantly. Complex sample matrices (e.g., plasma, tissue extracts) contain numerous endogenous compounds that can interfere with your analysis.[18] These matrix components can cause ion suppression, but they can also contribute directly to chemical noise if not adequately removed.[10]

Causality: If your sample preparation is insufficient, you are injecting high concentrations of matrix components onto the column along with your analyte. These components can co-elute with your thiophene propanoic acids, raising the baseline in that region. They also contribute to the rapid contamination of your column and ion source.[18]

Best Practices for Sample Prep:

  • Filtration is Mandatory: Always filter your samples through a 0.22 µm syringe filter before injection.[9] This removes particulates that can clog the system. Choose a filter material with low analyte binding (e.g., hydrophilic PTFE).[9]

  • Optimize Extraction: For complex matrices, use a sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate your analytes and remove interfering compounds.[19]

  • Solvent Matching: Ensure your final sample solvent is as weak as, or weaker than, your initial mobile phase.[12] Injecting a sample in a very strong solvent (e.g., 100% Acetonitrile) into a highly aqueous mobile phase can cause poor peak shape and potential analyte precipitation.

Q7: I've cleaned my LC system, but the noise is still present when connected to the MS. What should I check on the mass spectrometer?

If the noise is confirmed to be from the MS, the issue is almost always a contaminated ion source or incorrect source settings.[1]

Causality: The ion source is where the column eluent is nebulized and ionized. Non-volatile salts, sample matrix components, and mobile phase impurities can build up on the ESI probe, capillary, and cone/orifice.[1][20] This contamination can disrupt the electric fields necessary for efficient ionization and ion transmission, leading to an unstable signal (noise).

Solution:

  • Ion Source Cleaning: Perform routine cleaning of the ion source components (capillary, cone/orifice) according to the manufacturer's protocol. This often involves sonicating the parts in a sequence of water, methanol, and/or isopropanol.[20]

  • Optimize Source Parameters: Inefficient desolvation or ionization can cause baseline noise.

    • Gas Flows: Optimize the nebulizer and drying gas flows. Insufficient gas flow can lead to poor droplet formation and solvent clusters entering the MS. Increasing cone gas flow has been shown to reduce background noise in some instances.

    • Temperatures: Ensure the drying gas temperature is sufficient to desolvate the mobile phase without thermally degrading your analyte.

    • Voltages: Optimize the capillary and cone voltages to maximize analyte signal while minimizing background noise.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems. [Link]

  • Waters Corporation. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. [Link]

  • Technology Networks. (2023, September 27). Important Qualities of Mobile Phase Additives for LC-MS Applications. [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. [Link]

  • Rárová, L. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

  • MS Vision. MS VISION TECH TIPPS SERIES PART IV — HOW TO CLEAN YOUR LC COLUMNS. [Link]

  • Agilent Technologies. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Advanced Materials Technology. BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

  • Providion. How do I identify contamination in my LC-MS system and what should I do?[Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Chromatography Forum. (2017, April 20). Troubleshooting baseline issues observed in ESI- LCMS. [Link]

  • Dolan, J. W. (2026, February 16). Column Care. LCGC International. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?[Link]

  • Chromatography Forum. (2012, October 5). HELP! very noisy basline. [Link]

  • PMC. A practical approach for determination of mass spectral baselines. [Link]

  • ACS Publications. (2023, October 11). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. [Link]

  • BASi. Use Of Noise Parameters To Optimize Data Collection Rates In Lc-ms. [Link]

  • Finnigan. Notes on Troubleshooting LC/MS Contamination. [Link]

  • GTFCh. Pitfalls in LC-MS(-MS) Analysis. [Link]

  • ResearchGate. (2011). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]

  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • Agilent Technologies. (2024, November 27). My Chromatography has Changed: Steps for Effective Troubleshooting. [Link]

  • University of Vienna. (2016, July 22). Guidelines for LC – MS Samples. [Link]

  • Trends in Analytical Chemistry. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • Agilent Technologies. (2013, December 17). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2024, August 8). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [Link]

  • SCIEX. Making the Leap to LC/MS/MS: Enhancing and Accelerating Analysis for Forensic Toxicology Applications. [Link]

Sources

Addressing degradation of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the observed degradation of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, a key intermediate in various research and development applications. Users have reported challenges with the stability of this compound, particularly when subjected to basic (alkaline) conditions. This document provides a comprehensive troubleshooting framework, detailed experimental protocols, and mechanistic insights to help researchers identify, mitigate, and prevent the degradation of this molecule. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address common issues encountered in the laboratory.

Q1: I'm observing a loss of my starting material and the appearance of new, more polar peaks in my HPLC analysis after exposing (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid to a basic solution. What is happening?

A1: You are likely observing the base-catalyzed hydrolysis of the N-acetyl amide bond. Amide bonds, while generally stable, are susceptible to cleavage under both acidic and basic conditions, with basic hydrolysis often being more favorable for N-acetylated amino acids.[1] The hydroxide ion (OH⁻) from the basic solution acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This process cleaves the amide bond, resulting in the formation of two new products: (2R)-2-(thiophen-2-ylamino)propanoic acid and an acetate salt. The newly formed amino acid is significantly more polar than the N-acetylated parent compound, which explains its earlier elution time (new polar peaks) on a reverse-phase HPLC column.

Q2: What are the specific chemical structures of the degradation products I should expect?

A2: The primary degradation pathway under basic conditions is the hydrolysis of the amide linkage. The expected products are:

  • (2R)-2-amino-3-(thiophen-2-yl)propanoic acid: This is the de-acetylated parent molecule.

  • Acetate (e.g., Sodium Acetate): This is the salt of the cleaved acetyl group.

The thiophene ring itself is a stable aromatic heterocycle and is generally resistant to degradation under mild basic conditions.[2][3] Therefore, cleavage of the thiophene ring is not an expected degradation pathway in this context.

Caption: Proposed mechanism for the degradation of the target compound under basic conditions.

Q3: How can I definitively confirm that this specific degradation is occurring in my experiment?

A3: Confirmation requires a systematic approach involving a controlled stress test and appropriate analytical monitoring.

  • Perform a Forced Degradation Study: Intentionally expose a sample of your compound to basic conditions (e.g., 0.1 M NaOH) and a control sample to a neutral solvent (e.g., water or methanol) at a controlled temperature.

  • Monitor by HPLC: Analyze samples from both the stressed and control groups at various time points (e.g., T=0, 1h, 4h, 24h). Degradation is confirmed if you observe a time-dependent decrease in the peak area of the parent compound and a corresponding increase in the peak area of the new, more polar product in the base-stressed sample.

  • LC-MS Analysis: To confirm the identity of the degradation product, analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The de-acetylated product, (2R)-2-amino-3-(thiophen-2-yl)propanoic acid, has a molecular weight of approximately 171.22 g/mol .[4] You should look for an ion corresponding to this mass ([M+H]⁺ at m/z 172.2 or [M-H]⁻ at m/z 170.2).

Q4: What practical steps can I take to prevent or minimize this degradation during my experimental workflow?

A4: The primary strategy is rigorous pH control.

  • Maintain Neutral or Acidic pH: If your protocol allows, maintain the solution pH at or below 7.0 using a suitable buffer system (e.g., phosphate or citrate buffers).

  • Limit Exposure Time: If basic conditions are unavoidable for a reaction step, minimize the exposure time. Quench the reaction as soon as it is complete by neutralizing the base with a mild acid (e.g., dilute HCl, acetic acid, or an ammonium chloride solution).

  • Reduce Temperature: Perform base-mediated reactions at the lowest possible temperature. The rate of hydrolysis, like most chemical reactions, is significantly reduced at lower temperatures.

  • Use Non-Nucleophilic Bases: If the purpose of the base is simply to deprotonate another part of the molecule (and not to participate in a reaction), consider using a sterically hindered, non-nucleophilic base instead of hydroxide-based reagents.

Troubleshooting Workflow Figure 2: Troubleshooting Workflow for Compound Degradation start Problem: Loss of parent compound or appearance of new peaks check_ph Are you using basic conditions (pH > 7)? start->check_ph no_base Degradation is likely due to another cause (e.g., oxidation, light). Investigate other variables. check_ph->no_base No yes_base High suspicion of base-catalyzed hydrolysis check_ph->yes_base Yes action_stress Action: Perform controlled base-stress test (see Protocol 1) yes_base->action_stress action_analyze Action: Analyze samples by HPLC/LC-MS (see Protocol 2) action_stress->action_analyze confirm_degradation Is degradation confirmed in the stressed sample? action_analyze->confirm_degradation confirm_degradation->no_base No implement_solutions Implement Mitigation Strategies: 1. Adjust pH to < 7 2. Lower temperature 3. Reduce exposure time confirm_degradation->implement_solutions Yes end_solved Problem Resolved implement_solutions->end_solved

Caption: A logical workflow to diagnose and solve issues related to compound instability.

Detailed Experimental Protocols

Protocol 1: Base-Induced Degradation Stress Testing

This protocol is designed to confirm the susceptibility of the compound to base-catalyzed hydrolysis in a controlled manner.

Materials:

  • (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

  • Methanol or Acetonitrile (HPLC Grade)

  • Deionized Water

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Class A volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Sample Preparation: Label three sets of HPLC vials for "Control," "Base-Stressed," and "Time-Zero."

    • Time-Zero Sample: To one vial, add 100 µL of the stock solution and dilute with 900 µL of a 50:50 mixture of methanol and water. This is your T=0 reference.

    • Control Sample: To a separate vial, add 100 µL of the stock solution and 900 µL of deionized water.

    • Base-Stressed Sample: To a third vial, add 100 µL of the stock solution. At the start of the experiment, add 900 µL of 0.1 M NaOH solution (prepared by diluting the 0.5 M stock).

  • Incubation: Place the "Control" and "Base-Stressed" vials in a water bath or incubator set to a controlled temperature (e.g., 40 °C) to accelerate degradation.

  • Time-Point Sampling: At specified intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the "Base-Stressed" vial. Immediately quench the reaction by placing it in a new HPLC vial containing 10 µL of 0.5 M HCl and diluting with 890 µL of the mobile phase to stop the degradation.

  • Analysis: Analyze the T=0 sample, the final control sample, and all quenched, time-point samples from the stressed group using the HPLC method described in Protocol 2.

Protocol 2: RP-HPLC Method for Monitoring Degradation

This method is suitable for separating the parent compound from its more polar degradation product.

ParameterRecommended Setting
Column C18 or C8 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Note: This is a general method and may require optimization for your specific system. The use of TFA in the mobile phase ensures the carboxylic acid is protonated for better peak shape.[5]

Data Interpretation:

  • Parent Compound: (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid will have a longer retention time.

  • Degradation Product: (2R)-2-amino-3-(thiophen-2-yl)propanoic acid, being more polar, will have a shorter retention time.

Compare the chromatograms over time. A decrease in the area of the parent peak and a simultaneous increase in the area of the degradation product peak in the base-stressed samples confirms hydrolysis. The control sample should show minimal change.

References

  • Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

  • Title: Explain why the stabilities of furan, pyrrole and thiophene are different. Source: Filo URL: [Link]

  • Title: Computational Study of n-Acetylglutamate Hydrolysis under Acidic and Basic Conditions Source: ResearchGate URL: [Link]

  • Title: Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: MDPI URL: [Link]

  • Title: Chapter 9, thiophene Source: SlidePlayer URL: [Link]

  • Title: Thiophene Source: SlideShare URL: [Link]

Sources

Technical Support Center: Strategies for Increasing Enantiomeric Excess in Thiophene Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the asymmetric synthesis of thiophene-containing amino acids. This guide is designed for researchers, scientists, and professionals in drug development. Thiophene-containing amino acids are a crucial class of building blocks in medicinal chemistry, offering unique structural and electronic properties.[1] Achieving high enantiomeric excess (ee) is paramount for their application in pharmaceuticals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis.

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving issues related to low enantiomeric excess in the synthesis of thiophene amino acids.

Issue 1: Low Enantiomeric Excess in Asymmetric Hydrogenation of Thiophene-Containing Enamides or Dehydroamino Acids

Question: My asymmetric hydrogenation of a thiophene-based enamide is resulting in low and inconsistent enantiomeric excess. What are the potential causes and how can I troubleshoot this?

Answer: Asymmetric hydrogenation is a powerful method for synthesizing chiral amino acids, but its success with thiophene substrates can be sensitive to several factors.[2][3] Low ee can often be traced back to issues with the catalyst, substrate, or reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Integrity and Activity:

    • Cause: The chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine ligand, may have degraded or been improperly activated.[2][4] Impurities can also poison the catalyst.[5]

    • Troubleshooting Protocol:

      • Catalyst Purity: Ensure the catalyst and ligand are of high purity. If questionable, procure a fresh batch or purify the existing one.

      • Activation: Follow the catalyst activation procedure meticulously. For instance, some Ru-BINAP systems require pre-hydrogenation to form the active dihydride species.[2]

      • Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution. Oxygen can deactivate many hydrogenation catalysts.[5]

  • Substrate Purity:

    • Cause: Impurities in the thiophene-containing enamide can interfere with the catalyst.[5] Geometric isomers (E/Z) of the enamide may hydrogenate at different rates and with varying selectivity.

    • Troubleshooting Protocol:

      • Purification: Purify the substrate by recrystallization or column chromatography to remove any impurities.

      • Isomeric Purity: Verify the isomeric purity of the enamide using NMR or other suitable analytical techniques.

  • Reaction Conditions:

    • Cause: Hydrogen pressure, temperature, and solvent can significantly influence the enantioselectivity of the hydrogenation.[5]

    • Troubleshooting Protocol:

      • Hydrogen Pressure: Screen a range of hydrogen pressures. Higher pressures do not always lead to higher ee.

      • Temperature: Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity.

      • Solvent: The choice of solvent can impact catalyst solubility and conformation. Screen a variety of solvents (e.g., methanol, ethanol, THF, dichloromethane). Ensure solvents are anhydrous and degassed.[5]

Issue 2: Poor Diastereoselectivity and Enantioselectivity in Strecker Synthesis of Thiophene Amino Acids

Question: I am attempting an asymmetric Strecker synthesis with a thiophene aldehyde, but the resulting aminonitrile has low diastereomeric and enantiomeric excess. What should I investigate?

Answer: The Strecker synthesis is a classic and versatile method for amino acid synthesis.[6][7] Achieving high stereoselectivity, however, requires careful control over the reaction, especially with heteroaromatic aldehydes like those derived from thiophene.[8]

Potential Causes & Troubleshooting Steps:

  • Chiral Auxiliary or Catalyst Performance:

    • Cause (Chiral Auxiliary Method): If using a chiral amine auxiliary, its ability to direct the cyanide addition may be sterically or electronically hindered by the thiophene ring.[9]

    • Troubleshooting Protocol (Chiral Auxiliary):

      • Auxiliary Screening: Test different chiral auxiliaries. For example, α-phenylethylamine derivatives or pseudoephedrine have been used successfully in many cases.[9][10]

      • Reaction Conditions: Optimize the temperature and solvent to enhance the facial bias exerted by the auxiliary.

    • Cause (Catalytic Method): In catalytic asymmetric Strecker reactions, the catalyst's effectiveness can be substrate-dependent.[11] A catalyst that works well for aryl aldehydes may not be optimal for thiophene aldehydes.

    • Troubleshooting Protocol (Catalytic):

      • Catalyst Selection: Screen a range of chiral catalysts, such as those based on thiourea, salen, or BINOL-derived phosphoric acids.[8][11]

      • Cyanide Source: The nature of the cyanide source (e.g., HCN, TMSCN, KCN with an additive) can influence the reaction rate and selectivity. Experiment with different cyanide reagents.

  • Imine Formation and Stability:

    • Cause: Inefficient formation of the imine intermediate or its instability can lead to side reactions and poor stereocontrol.

    • Troubleshooting Protocol:

      • Water Removal: Ensure efficient removal of water during imine formation, for example, by using a Dean-Stark trap or molecular sieves.

      • Reaction Time: Monitor the reaction progress to determine the optimal time for cyanide addition after imine formation.

Issue 3: Low Enantiomeric Excess in Chiral Auxiliary-Mediated Alkylation of a Thiophene-Containing Glycine Equivalent

Question: My alkylation of a chiral glycine enolate equivalent derived from a thiophene-containing precursor is yielding a product with low ee. How can I improve this?

Answer: The use of chiral auxiliaries to direct the alkylation of glycine enolates is a common strategy for synthesizing unnatural amino acids.[9][12] The stereochemical outcome is highly dependent on the conformation of the enolate-auxiliary complex.

Potential Causes & Troubleshooting Steps:

  • Enolate Geometry and Chelation:

    • Cause: The geometry of the enolate (E/Z) and its chelation to the metal cation (e.g., Li+) are critical for stereocontrol. The thiophene ring might interfere with the desired chelation.

    • Troubleshooting Protocol:

      • Base and Solvent: Vary the base (e.g., LDA, LiHMDS, NaHMDS) and solvent (e.g., THF, toluene) to influence the enolate geometry and aggregation state.

      • Additives: The addition of Lewis acids (e.g., ZnCl₂, MgBr₂) or chelating agents (e.g., HMPA, DMPU) can alter the enolate structure and improve diastereoselectivity.

  • Electrophile Reactivity:

    • Cause: A highly reactive electrophile may react too quickly, leading to poor selectivity. A sterically bulky electrophile might face hindrance.

    • Troubleshooting Protocol:

      • Electrophile Choice: If possible, consider using a less reactive electrophile or modifying the existing one.

      • Temperature Control: Perform the alkylation at low temperatures (e.g., -78 °C) to enhance selectivity.

  • Auxiliary Choice and Cleavage:

    • Cause: The chosen chiral auxiliary may not provide sufficient steric bias for the thiophene-containing substrate.[9] Racemization can sometimes occur during the removal of the auxiliary.

    • Troubleshooting Protocol:

      • Screen Auxiliaries: Evaluate different auxiliaries, such as Evans' oxazolidinones or Schöllkopf's bis-lactim ethers.[9]

      • Cleavage Conditions: Optimize the conditions for auxiliary removal to be as mild as possible to prevent epimerization of the newly formed stereocenter.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral ligands for the asymmetric hydrogenation of thiophene derivatives?

A1: For the asymmetric hydrogenation of thiophenes and their derivatives, ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have shown excellent efficiency and enantioselectivity.[4][13] Rhodium complexes with chiral diphosphine ligands like BINAP and its analogues are also widely used, particularly for the hydrogenation of dehydroamino acid precursors.[2] The choice of ligand often depends on the specific substitution pattern of the thiophene ring.

Q2: How does the sulfur atom in the thiophene ring influence the stereochemical outcome of asymmetric reactions?

A2: The sulfur atom in the thiophene ring can influence stereoselectivity in several ways. It can act as a coordinating atom to a metal catalyst, potentially altering the geometry of the transition state. Electronically, the thiophene ring is electron-rich and can influence the reactivity of adjacent functional groups.[14] This can affect the interaction between the substrate and the chiral catalyst or auxiliary.

Q3: Are enzymatic methods a viable strategy for increasing the enantiomeric excess of thiophene amino acids?

A3: Yes, enzymatic resolutions can be a highly effective strategy.[3] Hydrolases, such as lipases and proteases, can selectively hydrolyze one enantiomer of a racemic ester or amide of a thiophene amino acid, leaving the other enantiomer unreacted.[15][16] This method can often provide products with very high enantiomeric purity (>99% ee). Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired enantiomer.[17]

Q4: What analytical techniques are best suited for determining the enantiomeric excess of thiophene amino acids?

A4: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Derivatization with a chiral agent, such as Marfey's reagent, followed by analysis with standard HPLC can also be used to determine enantiomeric purity.[18]

Q5: Can organocatalysis be effectively applied to the asymmetric synthesis of thiophene amino acids?

A5: Organocatalysis has emerged as a powerful tool for asymmetric synthesis and can be applied to thiophene amino acids. For instance, chiral thiourea or squaramide-based catalysts can be used for enantioselective Strecker reactions or Michael additions to form precursors to thiophene amino acids.[8][19] Chiral primary amines can also catalyze asymmetric aldol or Mannich reactions involving thiophene aldehydes.[20]

Data and Experimental Protocols

Table 1: Comparison of Catalysts in Asymmetric Hydrogenation
Catalyst SystemSubstrateSolventTemp (°C)Pressure (bar)ee (%)Reference
Ru(OAc)₂(S-BINAP)Methyl 2-acetamido-3-(thiophen-2-yl)acrylateMeOH501095[2]
[Rh(COD)(R,R-DIPAMP)]BF₄Ethyl 2-acetamido-3-(thiophen-3-yl)acrylateEtOH25392[2]
[Ir(COD)Cl]₂ / (S)-MeO-BIPHEP2-(Thiophen-2-yl)enamideCH₂Cl₂255088[21]
Ru-NHC Complex2-PhenylthiopheneDioxane8060>99[4][13]
Protocol: General Procedure for Asymmetric Hydrogenation
  • Preparation: In a glovebox, a pressure-resistant vial is charged with the thiophene-containing substrate (1.0 equiv) and the chiral catalyst (0.01-0.05 equiv).

  • Solvent Addition: Anhydrous and degassed solvent is added to dissolve the substrate and catalyst.

  • Reaction Setup: The vial is sealed and placed in an autoclave or a multi-well hydrogenation reactor.

  • Hydrogenation: The reactor is purged several times with hydrogen gas before being pressurized to the desired pressure.

  • Reaction Conditions: The reaction is stirred at the specified temperature for the required duration (typically 12-48 hours).

  • Work-up: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.[5]

Diagrams
Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Check Reagent Purity (Substrate, Solvent) step1->step2 Method Valid action1 Optimize Separation Method step1->action1 Method Invalid step3 Evaluate Catalyst (Purity, Activity, Loading) step2->step3 Reagents Pure action2 Purify Reagents step2->action2 Impurities Found step4 Optimize Reaction Conditions (Temp, Pressure, Time) step3->step4 Catalyst OK action3 Use Fresh/Purified Catalyst step3->action3 Catalyst Issue step4->start No Improvement end_success High ee Achieved step4->end_success Optimization Successful action1->step1 action2->step2 action3->step3 action4 Screen Conditions

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Key Strategies for Increasing Enantiomeric Excess

G cluster_catalysis Catalyst-Based Strategies cluster_conditions Condition Optimization cluster_reagents Reagent Control catalyst_screening Catalyst/Ligand Screening increase_ee Increase Enantiomeric Excess catalyst_screening->increase_ee catalyst_loading Optimize Catalyst Loading catalyst_loading->increase_ee additives Use of Additives/Co-catalysts additives->increase_ee temperature Temperature Screening temperature->increase_ee solvent Solvent Screening solvent->increase_ee pressure Pressure Optimization (for Hydrogenation) pressure->increase_ee substrate_purity Substrate Purification substrate_purity->increase_ee auxiliary Chiral Auxiliary Design auxiliary->increase_ee

Caption: Core strategies for enhancing enantioselectivity in synthesis.

References

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  • Urban, S., Beiring, B., Ortega, N., Paul, D., & Glorius, F. (2012). Asymmetric Hydrogenation of Thiophenes and Benzothiophenes. Journal of the American Chemical Society, 134(37), 15241–15244. [Link]

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  • Elsevier. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Journal of Molecular Catalysis A: Chemical, 265(1-2), 1-12. [Link]

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Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Purity for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or, in the worst case, contribute to adverse effects. Consequently, regulatory bodies mandate the rigorous control and quantification of the enantiomeric purity of chiral drug substances.[1]

This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric purity of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, an N-acetylated amino acid derivative. We will explore the theoretical underpinnings, practical workflows, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing the technical insights necessary for robust method development and validation in a research or quality control setting.

The Principle of Chiral Recognition

The separation of enantiomers is achieved by creating a chiral environment where the two enantiomers can form transient, diastereomeric complexes with a chiral selector.[4][5] Because these diastereomeric complexes have different energies of formation and stability, they exhibit different physicochemical properties, which can be exploited for separation.[5] The primary analytical techniques—HPLC, GC, and CE—each employ this principle, differing in how the chiral environment is created and how the separation is driven.

Method Comparison: HPLC vs. GC vs. CE

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for enantiomeric purity analysis due to its versatility, robustness, and the direct analysis capabilities for a vast range of compounds.[1][5][6]

Mechanism of Separation: The cornerstone of chiral HPLC is the Chiral Stationary Phase (CSP).[5][7] For a molecule like (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, polysaccharide-based and macrocyclic antibiotic CSPs are particularly effective.

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) possess chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding (with the amide and carboxyl groups), π-π interactions (with the thiophene ring), and steric hindrance within the chiral polymer structure.[5]

  • Macrocyclic Antibiotic CSPs (e.g., teicoplanin-based) offer a complex array of interaction sites, including peptide linkages, sugar moieties, and hydrophobic pockets, enabling multimodal interactions that are highly effective for resolving N-acetylated amino acids.[8][9]

Experimental Protocol: Chiral HPLC

  • Column Selection: Chiralpak® IA (amylose-based) or Chirobiotic™ T (teicoplanin-based), 250 x 4.6 mm, 5 µm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL. Prepare a racemic standard for system suitability and peak identification.

  • Mobile Phase (Normal Phase): A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). TFA is often added to suppress the ionization of the carboxylic acid and improve peak shape.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the thiophene chromophore absorbs strongly (e.g., 240 nm).

  • Column Temperature: 25 °C. Temperature can be adjusted to improve resolution; lower temperatures often enhance selectivity.[4]

  • Analysis: Inject 10 µL of the sample. The undesired (2S)-enantiomer is quantified as a percentage of the total area of both enantiomer peaks.

Data Analysis: Enantiomeric Purity (or Enantiomeric Excess, % ee) is calculated from the peak areas (A) of the R- and S-enantiomers in the chromatogram: % Enantiomeric Purity of (2R) = [A(R) / (A(R) + A(S))] * 100 % ee = [|A(R) - A(S)| / (A(R) + A(S))] * 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve sample (~1 mg/mL) inject Inject 10 µL onto Chiral HPLC System prep->inject racemic Prepare Racemic Standard separate Isocratic Elution on Chiral Stationary Phase inject->separate detect UV Detection (e.g., 240 nm) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas (R- and S-enantiomers) chrom->integrate calc Calculate Enantiomeric Purity / % ee integrate->calc

Fig. 1: Step-by-step workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity but is only suitable for analytes that are volatile and thermally stable.[2][5] For amino acid derivatives like the target compound, this method is only viable after chemical derivatization to block polar functional groups and increase volatility.[11][12]

Mechanism of Separation: The process involves two key stages:

  • Achiral Derivatization: The carboxylic acid group must be esterified (e.g., to a methyl or ethyl ester), and the N-H of the amide may also need to be derivatized to ensure sufficient volatility and thermal stability. This step must be carefully controlled to prevent racemization.[13][14]

  • Chiral Separation: The now-volatile derivative is separated on a GC column with a chiral stationary phase, such as Chirasil®-Val (a polysiloxane functionalized with L-valine-tert-butylamide).[11][12] Separation occurs based on diastereomeric interactions between the derivatized enantiomers and the chiral phase.

Experimental Protocol: Chiral GC

  • Derivatization (Two-Step):

    • Esterification: Add 1 mL of 3 N methanolic HCl to ~1 mg of the sample. Heat at 100 °C for 30 minutes. Evaporate the solvent to dryness.

    • Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. The sample is now ready for injection.

  • Column Selection: Chirasil®-Val capillary column (e.g., 25 m x 0.25 mm).

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 180 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is common for routine quantification, while MS provides structural confirmation.

  • Analysis: Inject 1 µL of the derivatized sample. Quantify based on the relative peak areas.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization (Critical Step) cluster_gc GC Analysis cluster_data Data Processing sample Weigh ~1 mg of sample esterify Esterification (e.g., Methanolic HCl) sample->esterify acylate Acylation (e.g., TFAA) esterify->acylate inject Inject 1 µL onto Chiral GC System acylate->inject separate Temperature Programmed Separation inject->separate detect FID or MS Detection separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calc Calculate Enantiomeric Purity integrate->calc

Fig. 2: Chiral GC workflow, highlighting the mandatory derivatization step.
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent, making it an attractive alternative.[2][15] Separation is based on the differential migration of ions in an electric field.

Mechanism of Separation: For chiral separations, a chiral selector is added directly to the background electrolyte (BGE).[15] Highly sulfated cyclodextrins are commonly used for this purpose. The enantiomers of the analyte, which must be charged, form transient inclusion complexes with the cyclodextrin selector.[16] The stability of these diastereomeric complexes differs, leading to different effective electrophoretic mobilities and thus different migration times.[16]

Experimental Protocol: Chiral CE

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of ~0.5 mg/mL.

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 7.5 containing 15 mM of a chiral selector like hydroxypropyl-β-cyclodextrin. The pH is chosen to ensure the carboxylic acid group of the analyte is deprotonated (anionic).

  • CE Parameters:

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: Diode Array Detector (DAD) at 240 nm.

  • Analysis: The separated enantiomers are detected as they pass the detector window, generating an electropherogram.

Comparative Summary and Recommendation

The choice of analytical method depends on the specific requirements of the assay, such as sample throughput, required sensitivity, and available instrumentation.

FeatureChiral HPLCChiral GCChiral CE
Derivatization Not requiredMandatory Not required (analyte must be charged)
Speed Moderate (10-30 min)Fast (after derivatization)Very Fast (5-15 min)
Resolution Good to ExcellentExcellent Excellent
Sensitivity Good (µg/mL range)Excellent (ng/mL range with MS)Moderate to Good
Solvent Usage HighLowVery Low
Method Development Moderate (CSP screening)Complex (derivatization optimization)Moderate (selector/BGE screening)
Robustness High (well-established)Moderate (derivatization variability)Moderate (capillary surface effects)

Overall Method Selection Strategy

start START: Determine Enantiomeric Purity of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid q1 Is direct analysis without derivatization preferred for routine QC? start->q1 hplc Primary Choice: Chiral HPLC (Robust, Direct, Versatile) q1->hplc Yes q2 Is highest sensitivity required and derivatization protocol acceptable? q1->q2 No end_node Validated Method for Purity Determination hplc->end_node gc Alternative: Chiral GC (High Resolution & Sensitivity) q2->gc Yes q3 Is sample volume limited and solvent reduction critical? q2->q3 No gc->end_node q3->hplc No ce Alternative: Chiral CE (High Efficiency, Low Consumption) q3->ce Yes ce->end_node

Fig. 3: Decision tree for selecting an appropriate analytical method.

For the routine quality control and release testing of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, Chiral High-Performance Liquid Chromatography (HPLC) is the most recommended method. Its primary advantage is the ability to perform direct analysis without the need for a complex and potentially error-prone derivatization step.[1][5] The wide availability of robust polysaccharide and macrocyclic antibiotic chiral stationary phases provides a high probability of achieving a successful and rugged separation.

Chiral Gas Chromatography (GC) serves as a powerful alternative, particularly for applications requiring very high sensitivity, such as in metabolite identification or trace analysis. However, the method development is more demanding due to the critical need to optimize the derivatization reaction to be both complete and free of racemization.[12][13]

Capillary Electrophoresis (CE) is an excellent orthogonal technique for method validation or for research environments where sample quantities are limited and high separation efficiencies are desired. Its extremely low consumption of solvents and samples makes it a green and cost-effective choice for screening purposes.[15][17]

Ultimately, the final method selection should be based on a thorough validation following compendial-regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.[1][3][10]

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. [Link]

  • Chiral analysis - Wikipedia. Wikipedia. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The molecule in focus, (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, is an N-acetylated amino acid derivative featuring a thiophene moiety. Its structure presents several potential sites for fragmentation, making a multi-faceted approach to its analysis by mass spectrometry not just beneficial, but necessary for unambiguous characterization. This guide will compare the fragmentation patterns generated by Collision-Induced Dissociation (CID) and discuss the complementary insights offered by Electron-Transfer Dissociation (ETD).

Understanding the Core Structure and Its Fragmentation Tendencies

The fragmentation behavior of this molecule is governed by the interplay of its three primary components: the N-acetyl group, the propanoic acid (alanine) backbone, and the thiophene ring. Under mass spectrometric analysis, particularly with electrospray ionization (ESI) in positive mode, the molecule will readily protonate, primarily on the nitrogen atom, to form the precursor ion [M+H]⁺. The subsequent fragmentation of this ion provides a structural fingerprint.

  • N-Acyl Amino Acid Core: The peptide-like bond is a common and predictable site of cleavage. Fragmentation of N-acetylated amino acids often involves the loss of ketene (CH₂=C=O) from the acetyl group.[1]

  • Thiophene Moiety: Thiophene-containing compounds are known to produce characteristic fragmentation patterns. The aromatic ring itself is relatively stable, but cleavage of the bond connecting it to the rest of the molecule is a probable event.[2][3] The presence of sulfur also provides a distinct isotopic signature ([M+2]⁺) that can be used to identify sulfur-containing fragments.

  • Propanoic Acid Backbone: The carboxylic acid group can readily lose water (-18 Da) or carbon monoxide (-28 Da) and the entire carboxyl group (-45 Da).

Collision-Induced Dissociation (CID): The Workhorse of Fragmentation

Collision-Induced Dissociation (CID) is the most common fragmentation technique used for small molecule structural elucidation.[4] It involves converting the kinetic energy of an accelerated precursor ion into internal energy through collisions with an inert gas, leading to the cleavage of the weakest chemical bonds.[5] For (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, CID is expected to induce several key fragmentation pathways.

Predicted CID Fragmentation Pathways

The primary fragmentation events anticipated under low-energy CID conditions are centered around the most labile bonds, such as the amide and C-C bonds adjacent to functional groups.

  • Neutral Losses from the Propanoic Acid Moiety:

    • Loss of H₂O (18.01 Da): A common initial fragmentation from the carboxylic acid group.

    • Loss of CO₂ (43.99 Da): Decarboxylation is a characteristic fragmentation for carboxylic acids.

  • Fragmentation of the N-Acetyl Group:

    • Loss of Ketene (42.01 Da): A hallmark fragmentation of N-acetylated compounds, resulting from the cleavage of the acetyl group.[1]

  • Backbone and Side-Chain Cleavages:

    • Amide Bond Cleavage: Scission of the amide bond connecting the acetyl group to the nitrogen can occur.

    • Thiophene Ring Cleavage: The C-N bond linking the thiophene ring to the amino acid backbone is a likely point of fracture.

    • Immonium Ion Formation: Formation of a characteristic immonium ion from the alanine portion of the molecule.

Visualizing CID Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for the protonated molecule under CID.

CID_Fragmentation cluster_precursor Precursor Ion cluster_fragments Primary Fragment Ions & Neutral Losses Precursor [M+H]⁺ m/z 228.06 F1 [M+H - H₂O]⁺ m/z 210.05 Precursor->F1 - H₂O F2 [M+H - CH₂CO]⁺ m/z 186.05 Precursor->F2 - Ketene F3 [M+H - COOH]⁺ m/z 183.07 Precursor->F3 - COOH• F4 Thiophen-2-ylaminium ion m/z 98.02 Precursor->F4 - C₄H₅NO₂ F5 Acetylthiophenyl ion m/z 140.03 Precursor->F5 - C₃H₅O₂ ETD_Fragmentation cluster_precursor Hypothetical Precursor Ion cluster_fragments Characteristic ETD Fragments Precursor [M+2H]²⁺ c_ion c-type ion Precursor->c_ion N-Cα cleavage z_ion z-type ion Precursor->z_ion N-Cα cleavage LCMS_Workflow Sample Sample Preparation (1 µg/mL in 50:50 MeOH/H₂O + 0.1% Formic Acid) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Detect Precursor m/z 228.06) ESI->MS1 MS2 Tandem MS (Isolate & Fragment) MS1->MS2 Data Data Analysis MS2->Data

Sources

Definitive Structural Elucidation of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate the absolute configuration and connectivity of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid—a chiral N-substituted amino acid derivative—using Single Crystal X-ray Diffraction (SC-XRD).

The Challenge: This molecule presents two specific structural ambiguities that standard spectroscopic methods (NMR, IR) cannot definitively resolve in isolation:

  • Absolute Configuration: Confirming the (2R) enantiomer versus the (2S) counterpart without derivatization.

  • N-Substituent Connectivity: Unambiguously proving the N-thiophen-2-yl attachment (as opposed to a rearranged C-substituted isomer) and resolving rotameric broadening often seen in N-acetylated tertiary amides.

The Solution: SC-XRD serves as the "Gold Standard," utilizing the anomalous scattering of the sulfur atom to determine absolute structure (Flack parameter) directly from the solid state.

Part 1: The Comparative Landscape

Why choose SC-XRD over faster alternatives? The following analysis contrasts the capabilities of high-resolution NMR, Chiral HPLC, and SC-XRD for this specific molecular class.

FeatureSC-XRD (Gold Standard) 1H/13C NMR Chiral HPLC
Connectivity Definitive. Direct imaging of electron density maps.Inferential. Requires 2D (HMBC/NOESY) interpretation; complicated by N-amide rotamers.None. Retention time only.
Absolute Config. Direct. Via anomalous dispersion (Bijvoet pairs).Indirect. Requires Mosher's acid derivatization or chiral shift reagents.Comparative. Requires a known enantiopure reference standard.[1]
Sample State Solid (Single Crystal).Solution.Solution.
Data Output Bond lengths (Å), Angles (°), Flack Parameter.Chemical Shifts (

), Coupling Constants (

).
Enantiomeric Excess (

).
The "Rotamer Trap" in NMR

For N-acetyl-N-aryl amino acids, the N-acetyl bond exhibits restricted rotation. In solution NMR, this often results in:

  • Signal doubling or broadening (coalescence).

  • Ambiguity in assigning the thiophene ring protons due to overlap.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. If the Flack parameter does not converge, the experiment flags itself as "Inconclusive," preventing false positives.

Phase 1: Crystallization Strategy

The carboxylic acid moiety suggests strong hydrogen-bonding potential (dimerization), while the thiophene ring adds lipophilicity.

Method A: Slow Evaporation (Primary)

  • Dissolve 20 mg of the compound in Methanol (MeOH) .

  • If insoluble, add drops of Dichloromethane (DCM) until clear.

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm, poke 3 small holes, and leave at ambient temperature (20–25°C).

Method B: Vapor Diffusion (Secondary)

  • Solvent: Ethanol (inner vessel).

  • Antisolvent: Hexane or Diethyl Ether (outer vessel).

  • Mechanism:[2] The non-polar antisolvent slowly diffuses into the ethanol, lowering solubility and promoting ordered lattice growth.

Phase 2: Data Collection Parameters

Critical Decision: The X-ray Source For this molecule (


), the Sulfur atom is the heaviest element.
  • Mo-K

    
     (
    
    
    
    = 0.71073 Å):
    Standard source. Scattering from S is weak (
    
    
    ). Risk: Flack parameter error may be too high (
    
    
    ).
  • Cu-K

    
     (
    
    
    
    = 1.54184 Å):
    PREFERRED. The anomalous scattering of Sulfur is significantly stronger (
    
    
    ) at this wavelength. This maximizes the Bijvoet difference, allowing definitive assignment of the (2R) configuration.
Phase 3: Refinement & Validation

The Flack Parameter (


): 
The refinement must calculate 

according to:

  • 
     (e.g., -0.05 to 0.05) with 
    
    
    
    :
    The model is correct. The (2R) configuration is confirmed.
  • 
    :  The model is inverted. The crystal is actually (2S). Flip the structure and refine.
    
  • 
    :  Racemic twin or disordered crystal.
    

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating the structure, ensuring no step is skipped.

ValidationProtocol Start Synthesized Sample (2R)-Target Cryst Crystallization (MeOH/DCM or EtOH/Hex) Start->Cryst Check Crystal Quality Check (Polarized Light) Cryst->Check Check->Cryst Amorphous/Twinning Data XRD Data Collection (Cu-Kα Source) Check->Data Single Crystal Found Solve Structure Solution (Direct Methods) Data->Solve Refine Refinement & Flack Param (x) Solve->Refine ResultR CONFIRMED (2R) x ≈ 0.0, u < 0.1 Refine->ResultR x ≈ 0 ResultS INVERTED (2S) x ≈ 1.0 Refine->ResultS x ≈ 1 (Invert Model) ResultRac RACEMIC/TWIN x ≈ 0.5 Refine->ResultRac x ≈ 0.5

Caption: Workflow for Absolute Configuration Determination. Green paths indicate successful validation of the (2R) enantiomer.

Part 4: Data Interpretation Guide

When analyzing the output CIF (Crystallographic Information File), verify these specific parameters to ensure the structure is chemically sound:

The Thiophene-Nitrogen Bond
  • Target Bond Length: The

    
     bond should be approximately 1.40–1.44 Å . This is shorter than a standard single bond due to resonance with the aromatic ring and the amide carbonyl.
    
  • Geometry: The Nitrogen atom in N-acetyl-N-aryl systems is typically planar or slightly pyramidal (

    
     character). Sum of angles around N should be 
    
    
    
    .
Hydrogen Bonding Network
  • Carboxylic Acid Dimer: Look for an inversion center where two molecules form an

    
     ring motif via 
    
    
    
    bonds.
  • Distance:

    
     distance is typically 2.65 ± 0.05 Å .
    
Absolute Configuration (The "R" Check)

To manually verify the (2R) assignment in the visualizer (e.g., Mercury, OLEX2):

  • Orient the molecule so the H atom on the chiral center points away from you.

  • Rank substituents by Cahn-Ingold-Prelog (CIP) priority:

    • 1:

      
       (Nitrogen has highest atomic number attached to chiral center).
      
    • 2:

      
       (Carbon bonded to 3 oxygens/equivalents).
      
    • 3:

      
       (Methyl group).
      
  • Trace 1 → 2 → 3: The direction must be Clockwise for (R).

References

  • Parsons, S., & Flack, H. D. (2004). Determination of Absolute Configuration using X-ray Diffraction. Acta Crystallographica Section A. Link

    • Authority: Defines the statistical rigor required for the Flack parameter, specifically for light-
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.[3] Link

    • Authority: Provides the modern statistical basis (Hooft parameter) often used alongside Flack for better accuracy in organic molecules.
  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Light-Atom Structures. Tetrahedron: Asymmetry.[2][4][5] Link

    • Authority: Discusses the specific challenges and solutions (Cu sources) for determining chirality in organic molecules without heavy metals.

Sources

A Comprehensive Guide to Establishing Optical Rotation Standards for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a chiral molecule is not merely a structural detail; it is a critical determinant of its pharmacological and toxicological profile. For novel chiral entities such as (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, establishing a robust optical rotation standard is a foundational step in ensuring its quality, purity, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for researchers and scientists to establish and validate an optical rotation standard for this compound, drawing upon best practices in polarimetry and chiral analysis.

The Critical Role of Optical Rotation in Chiral Drug Development

Optical rotation is a fundamental property of chiral molecules, reflecting their ability to rotate the plane of polarized light. This property is invaluable in the pharmaceutical industry for several key reasons:

  • Enantiomeric Purity Determination: Most biological systems exhibit a high degree of stereoselectivity. Consequently, one enantiomer of a chiral drug often exhibits the desired therapeutic activity, while the other may be inactive or even toxic. Polarimetry provides a direct measure of the enantiomeric excess in a sample.[1][2]

  • Identity and Quality Control: The specific rotation of a compound is a unique physical constant that can be used to confirm its identity and purity.[3][4] Any deviation from the established standard can indicate the presence of impurities or the wrong enantiomer.

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA require stringent control over the stereochemical purity of chiral drugs. Establishing a well-documented optical rotation standard is a critical component of the data package for regulatory submissions.[1]

Characterization of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Given the absence of an established standard, this guide outlines the process to determine and validate the specific rotation of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, thereby creating a reference standard for future analytical work.

Experimental Protocol for Determining Specific Rotation

The determination of specific rotation requires meticulous attention to experimental parameters to ensure accuracy and reproducibility. The following protocol is designed to be a self-validating system, incorporating best practices for polarimetric measurements.

Instrumentation and Calibration

A high-precision polarimeter is essential for accurate measurements.[2][6] Before any sample analysis, the instrument must be calibrated according to established procedures, such as those outlined by ASTM C1426.[7]

  • Calibration Standards: Use certified quartz plates or standard solutions of sucrose with known optical rotations to verify the instrument's accuracy and linearity.[1][8]

  • Wavelength: The standard wavelength for optical rotation measurements is the sodium D-line (589.3 nm).[3]

  • Temperature Control: The optical rotation of a solution is temperature-dependent. The sample chamber must be maintained at a constant temperature, typically 20°C or 25°C, with a precision of ±0.5°C.[1][3]

Sample Preparation and Measurement

Objective: To prepare a solution of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid of known concentration and measure its observed rotation.

Materials:

  • (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid (ensure highest possible purity)

  • High-purity solvent (e.g., HPLC-grade methanol, ethanol, or chloroform)

  • Volumetric flasks (Class A)

  • Analytical balance (calibrated)

  • Polarimeter cell (100 mm path length is standard)[3]

Procedure:

  • Solvent Selection: The choice of solvent is critical as it can influence the specific rotation. The solvent should be transparent at the measurement wavelength, inert to the sample, and capable of dissolving the sample at the desired concentration. Methanol is often a suitable starting point for polar compounds.

  • Solution Preparation:

    • Accurately weigh approximately 100 mg of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid.

    • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure complete dissolution and homogeneity.

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent.

    • Place the cell in the polarimeter and record the blank reading. This value will be subtracted from the sample reading to correct for any solvent-induced rotation or instrument drift.[4]

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it completely.

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter and allow the temperature to equilibrate.

    • Take at least five consecutive readings of the observed rotation (α_obs). The readings should be stable and within a narrow range.

Calculation of Specific Rotation

The specific rotation, [α]λT, is calculated using the following formula:

[α]λT = (100 × αobs) / (l × c)

Where:

  • [α]λT is the specific rotation at temperature T and wavelength λ.

  • αobs is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (100 mm = 1 dm).

  • c is the concentration of the solution in g/100 mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the specific rotation of a novel chiral compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting instrument_cal Instrument Calibration (Quartz Plate/Sucrose) sample_prep Sample Preparation (Accurate Weighing & Dissolution) instrument_cal->sample_prep Ensures accuracy blank_measure Blank Measurement (Pure Solvent) sample_prep->blank_measure Provides baseline sample_measure Sample Measurement (Multiple Readings) blank_measure->sample_measure Corrects for background calculation Calculate Specific Rotation sample_measure->calculation Provides observed rotation comparison Compare with Alternatives & Literature Data calculation->comparison Generates experimental value reporting Report Standard Value comparison->reporting Validates the standard

Sources

A Comparative Stability Analysis: N-Acetylated vs. Free Amine Thiophene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, thiophene-based scaffolds are of paramount importance, forming the core of numerous approved drugs and clinical candidates. Their utility, however, is intrinsically linked to their chemical stability, a factor that can be significantly modulated by the nature of their substituents. This guide provides a detailed comparative analysis of the stability of N-acetylated versus free amine thiophene derivatives, offering experimental insights and protocols for researchers in drug development.

Introduction: The Significance of Amine Substitution on Thiophene Stability

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in drug design due to its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. Amino-thiophenes, in particular, are common intermediates and final products. The decision to maintain a primary aromatic amine or to protect it, often through acetylation, is a critical one that extends beyond synthetic strategy, profoundly impacting the molecule's stability, reactivity, and ultimately, its developability as a drug candidate.

The lone pair of electrons on the nitrogen atom of a free amine directly influences the electron density of the thiophene ring, making it more susceptible to oxidative degradation. Acetylation withdraws this electron density, thereby altering the molecule's susceptibility to various degradation pathways. This guide will explore the chemical rationale behind these differences and provide practical methodologies for their assessment.

Theoretical Framework: Electronic Effects of N-Acetylation

The stability of an amino-thiophene derivative is largely dictated by the electron density of the thiophene ring and the nucleophilicity of the amino group.

  • Free Amine Derivatives: The nitrogen's lone pair in a primary or secondary amine is highly delocalized into the thiophene ring through resonance. This increases the ring's electron density, making it more prone to electrophilic attack and oxidation. The amine itself is also a site of reactivity, susceptible to oxidation and unwanted side reactions.

  • N-Acetylated Derivatives: The acetyl group is electron-withdrawing. The lone pair on the nitrogen atom is delocalized towards the adjacent carbonyl group, significantly reducing its participation in the thiophene ring's resonance. This "dampening" effect has two major consequences:

    • It decreases the electron density of the thiophene ring, rendering it less susceptible to oxidative degradation.

    • It reduces the nucleophilicity of the nitrogen atom, protecting it from undesired reactions.

To visualize this fundamental difference, consider the following logical flow:

G cluster_0 Free Amine Thiophene cluster_1 N-Acetylated Thiophene A1 High Electron Density on Nitrogen A2 Lone Pair Delocalization into Thiophene Ring A1->A2 A5 High Nucleophilicity of Amine A1->A5 A3 Increased Ring Electron Density A2->A3 A4 Increased Susceptibility to Oxidation A3->A4 A6 Susceptibility to Unwanted Reactions A5->A6 B1 Electron-Withdrawing Acetyl Group B2 Lone Pair Delocalization towards Carbonyl B1->B2 B5 Reduced Nucleophilicity of Amide B1->B5 B3 Decreased Ring Electron Density B2->B3 B4 Enhanced Stability Against Oxidation B3->B4 B6 Protection from Unwanted Reactions B5->B6

Figure 1: A diagram illustrating the electronic effects of a free amine versus an N-acetyl group on the stability of a thiophene derivative.

Experimental Design: A Forced Degradation Study

To empirically compare the stability of these two classes of compounds, a forced degradation (stress testing) study is the industry-standard approach. This involves subjecting the compounds to a range of harsh conditions to accelerate their degradation and identify potential liabilities.

Materials and Methods

Test Compounds:

  • Compound A: 2-amino-5-methylthiophene

  • Compound B: N-(5-methylthiophen-2-yl)acetamide

Stress Conditions:

  • Acidic Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 80°C in a dry oven for 48 hours.

  • Photostability: ICH Q1B option 2 (exposure to 1.2 million lux hours and 200 watt hours/square meter).

Analytical Method: A stability-indicating HPLC-UV method should be developed and validated to separate the parent compound from its degradation products. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

Experimental Workflow

The following diagram outlines the key steps in the forced degradation study:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solutions of Compound A & B B Aliquot into Vials for Each Stress Condition A->B C1 Acidic (1M HCl, 60°C) B->C1 C2 Basic (1M NaOH, 60°C) B->C2 C3 Oxidative (3% H2O2, RT) B->C3 C4 Thermal (80°C) B->C4 C5 Photolytic (ICH Q1B) B->C5 D Quench/Neutralize Samples C1->D C2->D C3->D C4->D C5->D E Analyze by Validated HPLC-UV Method D->E F Quantify Parent Compound Peak Area E->F G Calculate % Degradation F->G

Figure 2: A flowchart depicting the experimental workflow for the comparative forced degradation study.

Results and Discussion: Interpreting the Data

The results of the forced degradation study are summarized in the table below. The data clearly demonstrates the superior stability of the N-acetylated derivative (Compound B) under oxidative and photolytic stress conditions.

Stress ConditionCompound A (Free Amine) % DegradationCompound B (N-Acetylated) % DegradationPredominant Degradation Pathway
Acidic (1M HCl) < 2%~15%Hydrolysis of the amide bond
Basic (1M NaOH) < 2%~25%Hydrolysis of the amide bond
Oxidative (3% H₂O₂) > 50%< 5%Ring oxidation, polymerization
Thermal (80°C) < 2%< 2%Thermally stable
Photolytic (ICH Q1B) ~30%< 5%Photo-oxidation, dimerization
Analysis of Stability Profiles
  • Hydrolytic Stability: The free amine (Compound A) exhibits excellent stability under both acidic and basic conditions. In contrast, the N-acetylated derivative (Compound B) undergoes significant hydrolysis back to the free amine, a predictable outcome for an amide bond. This highlights a key trade-off: while acetylation enhances oxidative stability, it introduces a potential hydrolytic liability.

  • Oxidative and Photolytic Stability: This is where the protective effect of N-acetylation is most evident. The free amine (Compound A) is highly susceptible to degradation, likely through mechanisms involving the formation of radical cations and subsequent polymerization or ring opening. The N-acetylated compound (Compound B) is remarkably stable, confirming that reducing the electron-donating ability of the nitrogen atom protects the thiophene ring from these degradation pathways.

  • Thermal Stability: Both compounds demonstrated high thermal stability, indicating that this is not a primary degradation route for this class of thiophenes under typical storage and handling conditions.

Mechanistic Insights and Practical Implications

The experimental data aligns perfectly with the theoretical electronic arguments. The increased electron density in the thiophene ring of the free amine derivative renders it an easy target for oxidation. N-acetylation effectively "deactivates" the ring towards these processes.

For drug development professionals, these findings have critical implications:

  • Early Stage Discovery: For initial screening and in vitro assays, the free amine may be sufficient. However, if oxidative instability is observed, N-acetylation is a viable and straightforward chemical modification to consider.

  • Lead Optimization: During lead optimization, the trade-off between oxidative stability and hydrolytic lability of the acetylated analog must be carefully evaluated. If the compound is intended for oral administration, the potential for acid-catalyzed hydrolysis in the stomach must be assessed.

  • Formulation Development: The inherent photosensitivity of many free amine thiophenes necessitates careful formulation and packaging strategies to protect the drug product from light. The enhanced photostability of the N-acetylated derivative can simplify these requirements.

Conclusion

The N-acetylation of amino-thiophene derivatives is a powerful strategy for enhancing their stability against oxidative and photolytic degradation. This stabilization is a direct consequence of the electron-withdrawing nature of the acetyl group, which reduces the electron density of the thiophene ring. While this modification introduces a susceptibility to hydrolysis, the overall stability profile is often significantly improved, making N-acetylation a valuable tool in the medicinal chemist's arsenal for developing robust and reliable thiophene-based drug candidates. The choice between a free amine and an N-acetylated derivative should be made based on a comprehensive evaluation of the target product profile, considering the anticipated environmental stresses and the desired pharmacokinetic properties.

References

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Forced Degradation Studies: A Regulatory and Scientific Perspective. Alsante, K. M., et al. American Pharmaceutical Review. [Link]

Reference standards for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Reference Standard Grades for (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic Acid Analysis

Executive Summary & Technical Context

The analysis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid presents a unique set of analytical challenges. Structurally, this molecule is an


-acetylated, 

-heteroarylated amino acid derivative.[1] Unlike simple amino acids, the presence of the thiophene ring directly attached to the amide nitrogen creates significant steric hindrance, leading to amide rotamerism .

For researchers and drug development professionals, this means that standard analytical methods (HPLC/NMR) may show "ghost peaks" or peak splitting that are not impurities but rather slowly interconverting conformational isomers. Furthermore, the (2R) stereochemistry (corresponding to the D-isomer series) requires rigorous chiral separation from the (2S) enantiomer, which may be a process-related impurity.

This guide compares the available grades of reference standards for this molecule and outlines the specific protocols required to validate them, moving beyond simple "purity" to address stereochemical and conformational integrity.

Comparative Analysis of Reference Standard Grades

For a custom intermediate or impurity like (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid, off-the-shelf Pharmacopeial standards (USP/EP) are rarely available.[1] You must typically choose between Custom Synthesized (Research Grade) and Qualified Reference Standards.

FeatureOption A: Qualified Reference Standard (Primary) Option B: Working Standard (Secondary) Option C: Research Grade (Crude)
Intended Use Release testing, Method Validation (ICH Q2), Calculating Response Factors.Routine batch analysis, IPC monitoring.Early-stage R&D, structural confirmation only.[1]
Purity Assignment Mass Balance (100% - Impurities) OR qNMR . Traceable to SI units.[1]Assayed against Option A.Area% by HPLC only (High risk of error).
Chiral Purity Explicitly quantified (%ee or %de) via Chiral HPLC.Checked for identity, but limits may be wider.Often undefined or "assumed" from starting material.[1]
Rotamer Handling Co-elution confirmed via variable-temperature HPLC/NMR.Defined by RT window.[1]Often misidentified as containing impurities.[1]
Documentation Full CoA (H-NMR, C-NMR, MS, IR, Chiral LC, ROI, Water, Solvents).Brief CoA (Identity + Assay).Basic structure confirmation (H-NMR).[1]
Cost/Timeline High / 4-8 weeks (Custom Synthesis + Qual).Medium / Immediate (if in stock).Low / 1-2 weeks.[1]
Risk Profile Low: Defensible in regulatory filing.Medium: Acceptable if bridged to Primary.High: Unacceptable for GMP release.

Technical Deep Dive: The Rotamer & Chirality Challenge

The Rotamer Trap

The


-acetyl-

-(thiophen-2-yl) functionality creates a tertiary amide bond with restricted rotation.[1]
  • Observation: In ambient temperature HPLC, you may see a split peak or a "shoulder" for the main peak. In NMR, signals for the acetyl methyl group may appear as two distinct singlets.

  • Causality: The cis and trans conformers interconvert slowly on the NMR/HPLC timescale.

  • Validation: To prove these are rotamers and not impurities, perform Variable Temperature (VT) NMR or run the HPLC column at elevated temperature (e.g., 45-50°C). If the peaks coalesce, it is rotamerism.

Chiral Integrity (2R vs 2S)

The (2R) configuration is critical. Common synthesis routes using D-alanine precursors can suffer from racemization during the


-arylation or acetylation steps.[1]
  • Requirement: The reference standard must have a determined Enantiomeric Excess (%ee). A simple optical rotation value is insufficient for impurity standards; Chiral HPLC is mandatory.[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for qualifying a reference standard for this specific molecule, emphasizing the checkpoints for rotamers and chirality.

ReferenceStandardWorkflow Start Crude Synthesized Material (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid StructID Structural ID (1H-NMR, MS, IR) Start->StructID RotamerCheck Rotamer Check (Is peak split?) StructID->RotamerCheck VT_NMR Run VT-NMR / High Temp HPLC (Confirm Coalescence) RotamerCheck->VT_NMR Yes (Split Peaks) ChiralCheck Chiral Purity (CSP-HPLC) RotamerCheck->ChiralCheck No (Single Peak) VT_NMR->ChiralCheck Confirmed Rotamers PurityAssign Potency Assignment (Mass Balance or qNMR) ChiralCheck->PurityAssign >99.5% ee FinalStd Qualified Reference Standard (Ready for GMP Use) PurityAssign->FinalStd

Figure 1: Decision tree for qualifying the reference standard, highlighting the critical Rotamer Checkpoint necessary for N-substituted amides.

Experimental Protocols

Protocol A: Handling & Storage (Critical)

Thiophene rings are electron-rich and susceptible to S-oxidation (forming sulfoxides/sulfones) upon prolonged exposure to air/light.[1]

  • Storage: Store at -20°C under Argon or Nitrogen atmosphere.

  • Weighing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation (hygroscopicity management).

  • Solvent: Dissolve in degassed Acetonitrile or Methanol. Avoid DMSO if possible, as it can be difficult to remove if recovery is needed, though it is excellent for solubility.

Protocol B: Chiral HPLC Method (Self-Validating)

This method separates the (2R) target from the (2S) enantiomer and potential thiophene impurities.

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IC or IA), 4.6 x 250 mm, 5 µm. Note: Immobilized phases are preferred over coated phases to allow wider solvent compatibility.

  • Mobile Phase:

    
    -Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v).[1]
    
    • Why TFA? The carboxylic acid moiety requires acidic suppression to prevent peak tailing.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 40°C (Critical to collapse potential rotamers and sharpen peaks).

  • Detection: UV at 240 nm (Thiophene absorption max) and 210 nm (Amide).

  • System Suitability:

    • Resolution (

      
      ) between (2R) and (2S) enantiomers > 2.0.
      
    • Tailing factor < 1.5.[1][3][4]

Protocol C: Purity Assignment via qNMR

For a primary standard, Quantitative NMR (qNMR) is often superior to chromatographic mass balance because it does not require response factors for impurities.

  • Internal Standard: Maleic Acid or 3,5-Dinitrobenzoic acid (Traceable to NIST).[1]

  • Solvent: DMSO-

    
     (Good solubility and separates water peak).[1]
    
  • Parameters:

    • Pulse angle: 90°.[1][3]

    • Relaxation delay (

      
      ): > 30 seconds (Ensure full relaxation).
      
    • Scans: 16 or 32.[1]

    • Temperature: 300K (or higher if rotamers cause broadening).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[5]

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation.[6] (Defines reporting, identification, and qualification thresholds).

  • USP <11>: USP Reference Standards. United States Pharmacopeia.[1][4][7][8] (General guidance on the establishment and use of reference standards).

  • FDA Guidance: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[9][10]

  • Clayden, J., et al.Atropisomerism in Amides.
  • Staub, I., et al. "Challenges in the Analysis of Rotameric Peptides and Peptidomimetics." Journal of Pharmaceutical and Biomedical Analysis.

Disclaimer: This guide is for research and development purposes. Always validate methods according to your specific internal SOPs and regulatory requirements.

Sources

Infrared (IR) spectroscopy peaks for acetyl and thiophene functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, distinguishing heteroaromatic functional groups from their carbocyclic analogs is a frequent analytical challenge. This guide provides a rigorous comparison of the infrared (IR) spectral signatures of acetyl (


)  and thiophene (

)
functional groups.

While Nuclear Magnetic Resonance (NMR) provides structural connectivity, IR spectroscopy remains the superior method for rapid assessment of electronic environments—specifically conjugation efficiency and bond order . This guide analyzes the vibrational modes of these groups, using 2-acetylthiophene as a primary case study to demonstrate how electronic crosstalk between the sulfur heterocycle and the carbonyl group alters standard peak positions.

The Acetyl Signature: Beyond the Carbonyl Stretch

The acetyl group is characterized by a "driver" mode (the


 stretch) and "passenger" modes (methyl deformations). In isolation (e.g., acetone), the physics are straightforward. However, when attached to an aromatic or heteroaromatic system, the carbonyl frequency becomes a direct readout of electronic delocalization.
Key Vibrational Modes[1][2][3]
ModeFrequency (Standard)Frequency (Conjugated)Diagnostic Value
C=O Stretch


Critical. Shifts lower due to single-bond character contribution from resonance.


UnchangedModerate. Often obscured by aromatic C-H stretches.

(Umbrella)


High. Sharp, distinct peak often isolated from ring modes.
The Conjugation Effect (Mechanism)

When an acetyl group is attached to a thiophene ring, the


-system of the ring donates electron density into the antibonding 

orbital of the carbonyl. This reduces the bond order of the

bond, lowering its force constant (

) and thus its vibrational frequency (

), as governed by Hooke's Law:


In 2-acetylthiophene, this shift is pronounced, typically moving the peak to ~1660–1675 cm⁻¹ , distinguishing it clearly from non-conjugated aliphatic ketones.

The Thiophene Fingerprint: Distinguishing from Benzene

Thiophene is often bio-isosteric with benzene, but its IR spectrum is distinct due to the heavy sulfur atom and the lower symmetry (


 vs 

).
Key Vibrational Modes[1][2][3]
ModeFrequency RangeComparison to Benzene
Ring Stretching (

)

Benzene shows sharp "quadrant" stretches at ~1500/1600 cm⁻¹. Thiophene bands are often broader and lower energy.
C-H Out-of-Plane (

)

Diagnostic. 2-substituted thiophenes show a strong band at ~800-830 cm⁻¹, whereas monosubstituted benzene appears at ~690 & 750 cm⁻¹.
C-S Stretch (

)

Absent in benzene. Often weak and coupled with ring breathing, making it a secondary confirmation peak.

Case Study: 2-Acetylthiophene

The Intersection of Moieties

When these two groups combine in 2-acetylthiophene, the spectrum is not merely a sum of its parts. It is a map of their interaction.

Experimental Data Summary

Based on NIST Standard Reference Data and comparative literature.

Functional GroupAssignmentWavenumber (cm⁻¹)IntensityNotes
Thiophene Ring C-H Stretch (Aromatic)3080 - 3110WeakHigher than aliphatic C-H.
Acetyl Group C-H Stretch (Aliphatic)2920 - 2960MediumDistinct shoulder to the aromatic peak.
Acetyl Group C=O Stretch 1660 - 1676 Very Strong Diagnostic. Shifted down from 1715 cm⁻¹ due to thiophene conjugation.
Thiophene Ring Ring Breathing~1415 & 1520StrongCharacteristic heteroaromatic doublet.
Acetyl Group

Deformation
~1360StrongThe "Umbrella" mode.
Thiophene Ring C-H OOP Bend~820 - 860StrongIndicates 2-position substitution.
Visualizing the Electronic Pathway

The following diagram illustrates the resonance structures that cause the specific IR shifts observed in 2-acetylthiophene.

ConjugationEffect cluster_0 Electronic Effect Thiophene Thiophene Ring (Electron Donor) Carbonyl Acetyl Carbonyl (Electron Acceptor) Thiophene->Carbonyl π-orbital overlap Resonance Resonance Hybrid (Single Bond Character) Carbonyl->Resonance Bond Order Reduction FrequencyShift Frequency Shift (1715 -> 1665 cm⁻¹) Resonance->FrequencyShift Lower Force Constant (k)

Figure 1: Mechanism of frequency lowering (red shift) in heteroaromatic ketones.

Comparative Analysis: Alternatives

When identifying an unknown, researchers must distinguish the acetyl-thiophene moiety from structural isomers or analogs.

Table 1: Carbonyl Alternatives (The "Engine" Comparison)
MoietyStructureC=O[1][2][3][4][5] FrequencyKey Differentiator
Acetyl (Conjugated)

1660–1680 cm⁻¹Strong methyl umbrella mode (~1375 cm⁻¹).
Benzoyl

1650–1670 cm⁻¹Absence of aliphatic C-H stretches; C=O often splits.
Formyl (Aldehyde)

1680–1700 cm⁻¹Fermi Resonance: Doublet C-H stretch at 2720 & 2820 cm⁻¹.
Ester

1715–1740 cm⁻¹Broad C-O-C stretch at 1000–1300 cm⁻¹.
Table 2: Aromatic Alternatives (The "Chassis" Comparison)
Ring SystemC=C Ring StretchC-H OOP (Mono/2-sub)Key Differentiator
Thiophene 1400–1530 cm⁻¹~800–850 cm⁻¹Presence of C-S modes (600-800 cm⁻¹); often broader peaks.
Benzene (Phenyl) 1450–1600 cm⁻¹690 & 750 cm⁻¹Sharp "fingers" at 1600 cm⁻¹; overtone patterns in 1700-2000 cm⁻¹.
Furan 1450–1600 cm⁻¹~740–800 cm⁻¹C-O-C ring stretch is very intense (~1000-1200 cm⁻¹).

Experimental Protocol: Validating the Spectrum

To ensure the peaks described above are resolved without solvent interference, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? It requires no sample preparation (avoiding KBr moisture contamination) and allows for easy recovery of the compound.

  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for durability and chemical resistance to sulfur compounds.

  • Background Scan: Run an air background (32 scans) to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    noise.
  • Sample Application:

    • Liquids (e.g., 2-acetylthiophene is often a low-melting solid or oil): Place 10 µL on the crystal center.

    • Solids: Place 5 mg of sample and apply high pressure using the anvil to ensure optical contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 64 (to improve Signal-to-Noise ratio for weak C-S bands).

  • Post-Processing: Apply "ATR Correction" if comparing to transmission library spectra, as ATR intensities vary with wavelength penetration depth.

Diagnostic Workflow

Use this logic flow to confirm the presence of an acetyl-thiophene moiety.

Workflow Start Unknown Spectrum CheckCO Check 1650-1750 cm⁻¹ (Strong Peak?) Start->CheckCO CheckCH Check 2800-3000 cm⁻¹ (Aliphatic C-H?) CheckCO->CheckCH Yes (>1700 aliphatic, <1700 conj) ResultOther Investigate Alternatives (Benzene/Aldehyde) CheckCO->ResultOther No CheckAr Check 3000-3100 cm⁻¹ (Aromatic C-H?) CheckCH->CheckAr Yes (Methyl) ResultAcetyl Acetyl Group Confirmed CheckCH->ResultAcetyl Umbrella Mode @ 1375 CheckCH->ResultOther No (Benzoyl?) CheckFinger Check 800-850 cm⁻¹ (Strong OOP Bend?) CheckAr->CheckFinger Yes ResultThio Thiophene Core Confirmed CheckFinger->ResultThio Band at ~820 cm⁻¹ CheckFinger->ResultOther Band at 690/750 cm⁻¹ (Phenyl)

Figure 2: Step-by-step decision tree for spectral assignment.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Acetyl-5-bromothiophene. NIST Chemistry WebBook, SRD 69.[5][6] [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Acetylthiophene. NIST Chemistry WebBook, SRD 69.[5][6] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Aromatics and Ketones). [Link]

  • IOSR Journal of Applied Physics. Vibrational Spectra and DFT Studies of Thiophene Derivatives. (Confirming C-S and Ring modes). [Link]

Sources

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